AF-CX 921
Description
Properties
CAS No. |
77946-49-7 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(benzenecarboximidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H11NOS/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)18-15/h1-9,16-17H |
InChI Key |
OHUOHBAWAAPIDL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3S2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(aminophenylmethylene)benzo(b)thiophene-3-one AF-CX 921 AF-CX 921 XX AF-CX 921XX AF-CX-921-XX |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of AF-CX 921 (NA-921/Bionetide)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available regarding AF-CX 921, more accurately identified as NA-921 (Bionetide), is currently limited to publicly available press releases and clinical trial summaries from its developer, Biomed Industries. As such, this document summarizes the existing public information. Detailed preclinical data, comprehensive experimental protocols, and peer-reviewed publications providing in-depth mechanistic studies are not yet publicly available. The user's query for "this compound" has been interpreted as a likely reference to NA-921, based on available information.
Executive Summary
NA-921 (Bionetide) is a small molecule drug in clinical development by Biomed Industries. Publicly available information presents a dual narrative for its mechanism of action, suggesting a strategic shift in its therapeutic application. Initially described as a dual agonist of the Glucagon-like peptide-1 (GLP-1) and Insulin-like growth factor-1 (IGF-1) receptors for the treatment of diabetic obesity, the current and primary focus of its development is for Rett Syndrome, a rare neurodevelopmental disorder. For this indication, its proposed mechanism centers on neuroprotection and neurogenesis, with an ability to cross the blood-brain barrier. One source has also categorized it as a modulator of Methyl-CpG-binding protein 2 (MECP2), the gene commonly mutated in Rett Syndrome.
Dual-Reported Mechanisms of Action
Early announcements in 2024 positioned NA-921 as a promising oral therapeutic for diabetic obesity, acting as a dual agonist for GLP-1 and IGF-1 receptors.[1] This mechanism would leverage the synergistic effects of these two pathways on glucose metabolism and weight management.
Signaling Pathway for GLP-1 and IGF-1 Agonism
More recent corporate communications and clinical trial registrations indicate a clear pivot in the development of NA-921 towards Rett Syndrome.[2] For this indication, the proposed mechanism of action is its ability to cross the blood-brain barrier and exert neuroprotective and neurogenic effects.[2][3] This suggests an interaction with central nervous system targets that promote neuronal survival and the formation of new neurons. One drug database further specifies the target as MECP2, the protein whose gene is mutated in most cases of Rett Syndrome.
Signaling Pathway for Neuroprotection and Neurogenesis
Quantitative Data
Detailed quantitative data from preclinical studies, such as binding affinities (Ki, Kd) and in vitro efficacy (EC50, IC50), are not publicly available. The available quantitative data comes from a Phase 2/3 clinical trial in patients with Rett Syndrome.
| Clinical Trial Identifier | Parameter | NA-921 Group | Placebo Group | p-value |
| NCT06849973 | Change from baseline in Rett Syndrome Behavior Questionnaire (RSBQ) at week 12 | -5.5 (n=86) | -1.6 (n=87) | 0.001 |
| NCT06849973 | Clinical Global Impression–Improvement (CGI-I) score at week 12 | 3.60 (n=86) | 3.83 (n=87) | 0.0020 |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of NA-921 are not available in the public domain. The following is a high-level overview of the clinical trial protocol for the Rett Syndrome study.
Phase 2/3 Clinical Trial Workflow (NCT06849973)
Key aspects of the clinical trial protocol (NCT06849973) include:
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 study.
-
Participant Population: Girls and women aged 5 to 20 years diagnosed with Rett syndrome.
-
Intervention: Oral administration of NA-921 or a matching placebo.
-
Primary Endpoints:
-
Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score at week 12.
-
Clinical Global Impression-Improvement (CGI-I) score at week 12.
-
-
Key Secondary Endpoint: Change from baseline in the Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist- Social Composite Score (CSBS-DP-IT Social) at week 12.
Conclusion
The mechanism of action of NA-921 (Bionetide) appears to have evolved from a metabolic focus to a neurological one. While initially described as a GLP-1 and IGF-1 dual agonist for obesity, its current clinical development is centered on its neuroprotective and neurogenic properties for the treatment of Rett Syndrome. The lack of detailed, publicly available preclinical data necessitates a reliance on high-level summaries from the developing company. As NA-921 progresses through further clinical trials, it is anticipated that more comprehensive data regarding its precise molecular interactions and signaling pathways will be disclosed in scientific publications and presentations. Researchers and drug development professionals should monitor for these future disclosures to gain a more complete understanding of its mechanism of action.
References
An In-Depth Technical Guide to AF-CX 921: A Thiophene Derivative with Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF-CX 921 is a novel thiophene (B33073) derivative that has demonstrated significant anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. Detailed experimental methodologies from pivotal studies are presented to facilitate further research and development. The document also includes a diagrammatic representation of a potential experimental workflow for evaluating anticonvulsant compounds.
Chemical Structure and Properties
This compound, also known as AF-CX 921XX, is identified by the Chemical Abstracts Service (CAS) number 77946-49-7. It is classified as a thiophene derivative. Thiophene-containing compounds are a well-established class of heterocyclic molecules that have shown a broad range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. The sulfur atom in the thiophene ring is considered a key pharmacophore that can enhance drug-receptor interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77946-49-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₅H₁₁NOS | Chemical Supplier Catalogs |
| Molecular Weight | 253.32 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | (Unavailable) | - |
| SMILES | (Unavailable) | - |
| Physical State | (Not Reported) | - |
| Solubility | (Not Reported) | - |
| Melting Point | (Not Reported) | - |
| Boiling Point | (Not Reported) | - |
Biological Activity and Mechanism of Action
This compound has been identified as a potent antiepileptic agent. Preclinical research has demonstrated its efficacy in animal models of epilepsy.
Anticonvulsant Effects in Kindled Rat Models
A key study by Majkowski et al. (1986) investigated the effects of this compound on epileptic discharges and seizures in hippocampally kindled rats. This model is widely used to study temporal lobe epilepsy. The study compared the efficacy of this compound with carbamazepine, a standard antiepileptic drug, and another compound, AF-CX 1325. The results indicated that this compound possesses clear antiepileptic effects on both electroencephalographic (EEG) epileptic activity and clinical seizures when compared to a placebo.
The precise mechanism of action for this compound has not been fully elucidated. However, many thiophene derivatives with anticonvulsant properties are known to interact with voltage-gated sodium channels or modulate GABAergic neurotransmission. Further research is required to determine the specific molecular targets of this compound.
Experimental Protocols
This section provides a detailed methodology for a key type of experiment used to evaluate the anticonvulsant properties of compounds like this compound, based on the principles of the kindling model of epilepsy.
Hippocampal Kindling in Rats
Objective: To induce a stable, long-lasting state of seizure susceptibility in rats to screen for anticonvulsant drug activity.
Materials:
-
Adult male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Bipolar stimulating and recording electrodes
-
Constant-current stimulator
-
EEG recording system
-
Test compound (this compound), vehicle control, and positive control (e.g., carbamazepine)
Procedure:
-
Electrode Implantation: Anesthetize the rats and place them in the stereotaxic apparatus. Implant a bipolar stimulating and recording electrode into the ventral hippocampus of one hemisphere according to stereotaxic coordinates.
-
Recovery: Allow the animals to recover from surgery for at least one week.
-
Kindling Stimulation: Deliver a daily electrical stimulus (e.g., 1-second train of 60 Hz sine waves) at an intensity just above the afterdischarge threshold.
-
Seizure Scoring: Observe and score the behavioral seizures elicited by each stimulation according to a standardized scale (e.g., Racine's scale).
-
Fully Kindled State: Continue daily stimulations until the animals consistently exhibit a generalized convulsive seizure (e.g., Racine stage 5) for at least 10 consecutive days.
-
Drug Testing: Once a stable kindled state is achieved, administer the test compound (this compound), vehicle, or positive control intraperitoneally or orally.
-
Post-Drug Stimulation and Observation: At a specified time after drug administration (e.g., 30 minutes), deliver the kindling stimulus and record the afterdischarge duration from the EEG and score the behavioral seizure severity.
-
Data Analysis: Compare the afterdischarge duration and seizure scores in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Logical Workflow for Anticonvulsant Drug Screening
The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.
Caption: Preclinical screening workflow for anticonvulsant drug candidates.
Conclusion
This compound is a promising anticonvulsant compound belonging to the thiophene class of molecules. Its demonstrated efficacy in the hippocampal kindling model of epilepsy warrants further investigation into its mechanism of action, pharmacokinetic profile, and safety. The experimental protocols and workflow provided in this guide offer a framework for researchers to build upon in their exploration of this compound and other novel antiepileptic therapies. Further studies are essential to fully characterize this compound and determine its potential for clinical development.
The Synthesis of AF-CX 921: A Conundrum in Publicly Available Scientific Literature
An in-depth investigation into the synthesis pathway of the compound designated AF-CX 921 has revealed a significant challenge: a lack of publicly available scientific data, including its chemical structure, synthesis protocols, and quantitative analytical data. It is highly probable that "this compound" is an internal or alternative identifier for NA-921, also known as Bionetide™, a proprietary drug candidate under development by Biomed Industries, Inc.
Despite extensive searches of chemical databases, patent literature, and scientific publications, no specific information detailing the synthetic route to NA-921 (Bionetide™) has been disclosed. This information is considered confidential by the developing company. Press releases and clinical trial information from Biomed Industries indicate that NA-921 is a small molecule drug.[1][2] It has been investigated for its therapeutic potential in Rett Syndrome and was previously mentioned in the context of treating obesity and diabetes through a novel mechanism of action involving the GLP-1 and IGF-1 signaling pathways.[1][2]
A potential lead mentioned in a press release was that an analogue or prodrug of NA-921 has received FDA approval for a rare disease.[1][2] However, the identity of this approved drug has not been publicly specified, making it impossible to infer the core chemical structure and potential synthetic pathways of NA-921.
Without the fundamental chemical structure of NA-921, it is not possible to provide a detailed technical guide on its synthesis, including experimental protocols, quantitative data, and the requested visualizations of signaling pathways and experimental workflows.
This report will be updated if and when the chemical structure and synthesis of NA-921 (Bionetide™) are made publicly available by Biomed Industries, Inc. Until such a disclosure, the scientific and research community must await further information to understand the chemical novelty and manufacturing processes of this drug candidate.
References
Unraveling NA-921 (Bionetide): A Novel Therapeutic Candidate for Neurological and Metabolic Disorders
San Jose, CA – In the landscape of modern drug discovery, the emergence of novel small molecules with the potential to address significant unmet medical needs is a keenly watched development. One such candidate that has garnered attention is NA-921 , also known as Bionetide , a promising therapeutic agent under development by Biomed Industries. While initial inquiries may have been misdirected towards the non-existent "AF-CX 921," a thorough investigation reveals a compelling narrative surrounding NA-921, a molecule with multifaceted therapeutic potential, primarily targeting the rare neurodevelopmental disorder Rett Syndrome, and with a previously explored indication in obesity and diabetes.
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of NA-921, synthesizing publicly available data into a resource for researchers, clinicians, and drug development professionals.
Discovery and Development
NA-921 is a small molecule drug developed by Biomed Industries, Inc.[1] It is described as an orally available compound that can cross the blood-brain barrier, a critical attribute for targeting central nervous system disorders.[2][3] NA-921 is also noted to be a structural analog of NA-831, another investigational drug from Biomed Industries being developed for Alzheimer's disease.
The development of NA-921 has been marked by a strategic focus on two distinct therapeutic areas: Rett Syndrome and metabolic diseases like obesity and diabetes. While the company's more recent communications have emphasized the Rett Syndrome program, the initial exploration into its metabolic effects provides valuable insight into its broader pharmacological profile.
Therapeutic Indications and Clinical Data
Rett Syndrome
NA-921 is currently in Phase 3 clinical trials for the treatment of Rett Syndrome, a rare and severe X-linked neurodevelopmental disorder that primarily affects females.[1][2]
Clinical Trial Results:
A Phase 2/3 clinical trial (NCT06849973) evaluated the efficacy and safety of NA-921 in girls and young women with Rett Syndrome.[4][5][6] The topline results from this study have demonstrated statistically significant improvements in the core symptoms of the disorder.
| Endpoint | NA-921 (n=86) | Placebo (n=87) | p-value |
| Change from Baseline in Rett Syndrome Behavior Questionnaire (RSBQ) Total Score at Week 12 | -5.5 | -1.6 | 0.001 |
| Clinical Global Impression–Improvement (CGI-I) Score at Week 12 | 3.60 | 3.83 | 0.0020 |
Table 1: Efficacy of NA-921 in the Phase 2/3 Rett Syndrome Trial [5][6]
The safety profile of NA-921 in this trial was notably favorable, with a significantly lower incidence of gastrointestinal side effects compared to the approved Rett Syndrome treatment, Daybue (trofinetide).
| Adverse Event | NA-921 | Daybue (from clinical trial data) |
| Diarrhea | 14% | 82% |
| Vomiting | 8% | 29% |
Table 2: Comparative Incidence of Common Adverse Events [4][5]
Importantly, no patients discontinued (B1498344) the NA-921 trial due to adverse events, a significant differentiator from other therapies.[4][5]
Obesity and Diabetes (Historical Indication)
Prior to its primary focus on Rett Syndrome, NA-921 was investigated as a potential treatment for obesity and diabetes. Press releases from early 2024 described NA-921 as a promising oral, once-a-day small molecule for these conditions, poised for Phase 2/3 clinical trials.[4][7][8]
While specific clinical data for NA-921 in obesity is not as detailed as for Rett Syndrome, the company reported that the drug had shown only minor adverse events in a Phase 2A trial.[4][7][8] The development focus for this indication appears to have shifted to a related compound, NA-931.
Mechanism of Action
The pharmacological activity of NA-921 is characterized by distinct mechanisms of action for its neurological and metabolic indications.
Rett Syndrome: Modulation of MeCP2
In the context of Rett Syndrome, which is primarily caused by mutations in the MECP2 gene, NA-921 is described as a modulator of MeCP2 expression.[9] This suggests that the drug targets the core epigenetic dysfunction underlying the disorder. The company also highlights the neuroprotective and neurogenic (the ability to generate new neurons) properties of NA-921, which are critical for addressing the neurological deficits in Rett Syndrome.[2]
Obesity and Diabetes: Dual GLP-1 and IGF-1 Agonism
For its metabolic indication, NA-921 is characterized as a dual agonist of the Glucagon-Like Peptide-1 (GLP-1) and Insulin-Like Growth Factor-1 (IGF-1) receptors.[4][7][8] This dual-action mechanism is novel, as most current incretin-based therapies for obesity and diabetes focus on GLP-1 and sometimes GIP (glucose-dependent insulinotropic polypeptide) agonism. The inclusion of IGF-1 agonism suggests a potential for effects on muscle preservation and overall metabolic homeostasis.
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of NA-921 are not extensively available in the public domain. However, based on the reported clinical trial information and general practices in the field, the following methodologies can be inferred.
Rett Syndrome Clinical Trial (NCT06849973) - Abridged Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study.
-
Participants: Girls and young women aged 5 to 20 years with a confirmed diagnosis of Rett Syndrome and a documented MECP2 mutation.
-
Intervention: Oral administration of NA-921 or placebo.
-
Primary Endpoints:
-
Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score at week 12. The RSBQ is a caregiver-reported outcome measure that assesses the frequency and severity of behavioral and emotional characteristics of Rett Syndrome.
-
Clinical Global Impression–Improvement (CGI-I) score at week 12. The CGI-I is a clinician-rated scale that assesses the patient's overall improvement or worsening of illness compared to baseline.
-
-
Data Analysis: Efficacy was assessed by comparing the change from baseline in the NA-921 group to the placebo group using appropriate statistical models for continuous and categorical data.
Future Directions
The development of NA-921 is a dynamic and ongoing process. The primary focus is now on the Phase 3 clinical trial for Rett Syndrome, which, if successful, could lead to a new and much-needed therapeutic option for this patient community. While the obesity and diabetes indication has taken a backseat, the initial findings in this area suggest that the underlying pharmacology of NA-921 and its analogs could have broader applications in metabolic diseases.
The scientific community awaits the publication of peer-reviewed data from the clinical trials and further elucidation of the molecular interactions of NA-921 with its targets. This will provide a more complete picture of its therapeutic potential and solidify its place in the landscape of innovative drug development.
References
- 1. What’s next in the GLP-1 pipeline? Prime’s clinical team shares the latest - Prime Therapeutics - Portal [primetherapeutics.com]
- 2. Biomed Industries.™ News- Biomed Industries, Inc. to Present Four Pivotal Studies at AAIC 2025 Highlighting Breakthrough Alzheimerâs, Rett Syndrome, and Obesity Therapies [biomedind.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]
- 5. Bionetide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. NA-921 (Bionetide) [biomedind.com]
- 7. Biomed Industries Inc. Seeks Collaboration for New Diabetes/Obesity Drug - PR.com [pr.com]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of NA-921 (Bionetide)
Disclaimer: Publicly available information regarding the investigational compound NA-921 (Bionetide), likely the subject of the query "AF-CX 921," presents two distinct therapeutic avenues. Initial reports from early 2024 described NA-921 as a dual GLP-1/IGF-1 agonist for the treatment of diabetic obesity. However, more recent and detailed data from 2025 onwards focus on its development for Rett Syndrome, with a proposed mechanism centered on neuroprotection and modulation of the MeCP2 protein. This guide will address both potential applications based on the available scientific and clinical data.
Part 1: NA-921 (Bionetide) for the Treatment of Rett Syndrome
The most current and data-rich information points to the development of NA-921, an orally administered small molecule, for the treatment of Rett Syndrome, a rare neurodevelopmental disorder.[1][2] The therapeutic strategy for this indication revolves around addressing the underlying genetic and molecular pathology of the disease.
Core Therapeutic Target: MeCP2 Modulation
The primary therapeutic target of NA-921 in Rett Syndrome is believed to be the modulation of Methyl-CpG-binding protein 2 (MeCP2).[3] Rett Syndrome is primarily caused by mutations in the MECP2 gene, which is crucial for normal brain development and function.[2] NA-921 is described as a structural analog of another investigational compound, NA-831, and is suggested to modulate MeCP2 expression, thereby targeting the core epigenetic dysfunction in the disorder.[3] The ability of NA-921 to cross the blood-brain barrier allows it to act directly within the central nervous system.[1]
Proposed Mechanism of Action
The proposed mechanism of action for NA-921 in Rett Syndrome encompasses:
-
Neuroprotection: Protecting nerve cells from damage and degeneration.
-
Neurogenesis: Promoting the growth and survival of new neurons.[1]
By modulating MeCP2 and promoting neuronal health, NA-921 aims to alleviate the severe behavioral and neurological symptoms of Rett Syndrome.
Clinical Efficacy and Safety Data
A Phase 2/3 clinical trial (NCT06849973) has provided quantitative data on the efficacy and safety of NA-921 in girls and young women with Rett Syndrome.[1][2]
Table 1: Summary of Efficacy Results from the Phase 2/3 Trial of NA-921 in Rett Syndrome
| Efficacy Endpoint | NA-921 (n=86) | Placebo (n=87) | p-value |
| RSBQ* Total Score (Change from Baseline) | -5.5 | -1.6 | 0.001 |
| CGI-I** Score at Week 12 | 3.60 | 3.83 | 0.0020 |
*Rett Syndrome Behavior Questionnaire **Clinical Global Impression–Improvement
Table 2: Comparative Adverse Events of NA-921 vs. DAYBUE™ (an approved treatment for Rett Syndrome)
| Adverse Event | NA-921 | DAYBUE™ |
| Diarrhea | 14% | 82% |
| Vomiting | 8% | 29% |
Notably, no patients in the NA-921 trial discontinued (B1498344) treatment due to adverse events, in contrast to a 35.7% discontinuation rate in the DAYBUE™ trial.[2]
Experimental Protocol: Phase 2/3 Clinical Trial (NCT06849973)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 187 girls and young women (ages 5 to 20) with a documented disease-causing mutation in the MECP2 gene.[1][4]
-
Intervention: Oral administration of NA-921 (Bionetide) solution (20-40 mL based on body weight) or a matching placebo, administered twice daily for 12 weeks.[5]
-
Primary Endpoints:
-
Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score at week 12.
-
Clinical Global Impression-Improvement (CGI-I) score at week 12.[5]
-
-
Key Secondary Endpoint: Change from baseline in the Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist- Social Composite Score (CSBS-DP-IT Social) at week 12.[5]
Visualization: Rett Syndrome Therapeutic Strategy
Caption: Therapeutic approach of NA-921 in Rett Syndrome.
Part 2: NA-921 (Bionetide) for the Treatment of Diabetic Obesity
An earlier press release from February 2024 described NA-921 as a promising oral treatment for diabetic obesity, with a different proposed mechanism of action.[6]
Core Therapeutic Targets: GLP-1 and IGF-1 Receptors
For the indication of diabetic obesity, NA-921 is described as a novel dual agonist targeting both the Glucagon-Like Peptide-1 (GLP-1) receptor and the Insulin-Like Growth Factor-1 (IGF-1) receptor.[6]
Proposed Mechanism of Action
A dual GLP-1/IGF-1 receptor agonist would be expected to combine the established metabolic benefits of GLP-1 receptor activation with the anabolic and insulin-sensitizing effects of IGF-1 signaling.
-
GLP-1 Receptor Activation:
-
Stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
-
Suppresses glucagon (B607659) secretion from pancreatic α-cells.
-
Slows gastric emptying.
-
Promotes satiety and reduces food intake through central nervous system effects.[7][8]
-
-
IGF-1 Receptor Activation:
-
Plays a key role in growth and development.
-
Has insulin-like effects, including enhanced glucose uptake in peripheral tissues.
-
May promote the survival and function of pancreatic β-cells.
-
The synergistic activation of these two pathways could lead to improved glycemic control, weight loss, and potentially enhanced cell function and survival.
Clinical and Preclinical Data
The 2024 press release mentions that NA-921 had shown only minor adverse events in a Phase 2A trial for this indication.[6] However, detailed quantitative data and the full experimental protocol for this trial are not publicly available. No specific preclinical data for NA-921 as a dual GLP-1/IGF-1 agonist has been found in the public domain.
Visualization: Hypothesized Signaling Pathway
References
- 1. rettsyndromenews.com [rettsyndromenews.com]
- 2. Biomed Industries.™ News-Biomed Industries, Inc. Announces Phase 2/3 Results of NA-921, with Superior Efficacy and Safety for Rett Syndrome Treatment. [biomedind.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. To Investigate the Efficacy of Treatment With Oral NA-921 (Bionetide) Versus Placebo in Females With Rett Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]
- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AF-CX 921: Solubility and Stability Data
An extensive search for publicly available data on the solubility and stability of the compound designated AF-CX 921 has yielded no specific quantitative data or detailed experimental protocols. The lack of information in scientific literature and chemical databases suggests that this compound may be a compound that is not widely studied, is in early-stage development and its properties are not yet published, or is referred to by a different designation in public domains.
While specific data for this compound is not available, this guide provides a framework of the typical data and methodologies that would be presented for a compound in a research and development setting. This information is based on standard practices in the pharmaceutical and chemical sciences.
Solubility Profile
A comprehensive solubility profile is critical for drug development, influencing formulation, bioavailability, and routes of administration. Typically, solubility is assessed in a variety of aqueous and organic solvents at different temperatures and pH values.
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water (pH 7.0) | 25 | Data not available | HPLC-UV |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | Data not available | HPLC-UV |
| Simulated Gastric Fluid (pH 1.6) | 37 | Data not available | HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | Gravimetric |
| Methanol | 25 | Data not available | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine equilibrium solubility.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 2: Hypothetical Stability Data for this compound (Solid State)
| Condition | Duration | Assay (%) | Degradants (%) | Physical Appearance |
| 25°C / 60% RH | 3 months | Data not available | Data not available | Data not available |
| 40°C / 75% RH (Accelerated) | 3 months | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B Option II) | 10 days | Data not available | Data not available | Data not available |
Table 3: Hypothetical Stability Data for this compound (Solution)
| Solvent/Medium | Temperature (°C) | pH | Initial Concentration (mg/mL) | % Remaining after 24h |
| Deionized Water | 25 | 7.0 | Data not available | Data not available |
| 0.1 N HCl | 37 | 1.2 | Data not available | Data not available |
| 0.1 N NaOH | 37 | 13.0 | Data not available | Data not available |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and pathways.
Signaling Pathways
Information regarding the biological target and signaling pathway of this compound is not available in the public domain. For a hypothetical compound acting as a kinase inhibitor, the signaling pathway diagram would illustrate the target kinase and its downstream effects.
In-depth Technical Guide on AF-CX 921: Identification and Data Analysis
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry for a comprehensive technical guide on the compound designated as AF-CX 921. Despite a thorough search of scientific and chemical databases, a compound with the specific identifier "this compound" could not be definitively located in the public domain. This suggests that "this compound" may be an internal project code, a novel and yet-to-be-disclosed substance, or a potential typographical error in the query.
In the interest of providing the most relevant information, this guide presents data on compounds with similar nomenclature that were identified during the search. It is crucial to verify the precise identity of the compound of interest before proceeding with any research or development activities based on the information provided below.
Potential Compound Identification
Several compounds with similar names were identified, each with distinct properties and applications. The relevance of these compounds to the user's interest in drug development is varied.
1. Phosgene Oxime (Military Designation: CX)
Phosgene oxime is a potent chemical warfare agent and is unlikely to be the subject of typical drug development research. Its details are provided here for exclusionary purposes.
| Property | Value |
| CAS Number | 1794-86-1 |
| Molecular Formula | CCl₂NOH |
| Molecular Weight | 113.93 g/mol |
2. CYANEX 921
CYANEX 921 is a commercial solvent extraction reagent primarily used in hydrometallurgy to separate metals. It is not intended for pharmaceutical applications.
| Property | Value |
| Primary Constituent | Trioctylphosphine oxide |
| CAS Number (for Trioctylphosphine oxide) | 78-50-2 |
| Molecular Formula (for Trioctylphosphine oxide) | C₂₄H₅₁OP |
| Molecular Weight (for Trioctylphosphine oxide) | 386.63 g/mol |
3. NA-921 (Bionetide)
A drug candidate, NA-921, is currently under development by Biomed Industries for the treatment of Rett Syndrome and fragile X syndrome.[1][2] This small molecule drug is administered orally and is in Phase III clinical trials for Rett Syndrome.[1][2] Given its status as an active investigational new drug, it represents a plausible, though unconfirmed, candidate for the user's query.
Due to the proprietary nature of drug development, detailed experimental protocols and signaling pathways for NA-921 are not extensively available in the public domain. The following is a summary of publicly accessible information.
| Property | Value |
| Development Name | NA-921 |
| Brand Name | Bionetide |
| Developer | Biomed Industries, Inc. |
| Therapeutic Area | Rett Syndrome, Fragile X Syndrome |
| Drug Type | Small Molecule |
| Administration Route | Oral |
| Development Phase | Phase III Clinical Trials (for Rett Syndrome) |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis, purification, and analysis of a specific compound require its definitive identification. For a novel compound in development like NA-921, these protocols are typically proprietary to the developing company.
General methodologies that would be employed in the characterization of a novel small molecule drug candidate include:
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the chemical structure.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) to assess purity.
-
In vitro Assays: A variety of cell-based assays to determine biological activity, target engagement, and mechanism of action.
-
In vivo Studies: Preclinical animal models to evaluate efficacy, pharmacokinetics, and toxicology.
Signaling Pathways
Without a confirmed target and mechanism of action for "this compound", a specific signaling pathway diagram cannot be generated. For a drug like NA-921, which is being investigated for neurological disorders, it is likely to modulate pathways involved in neuronal function, synaptic plasticity, or neuroinflammation. A generalized workflow for identifying a compound's signaling pathway is presented below.
Caption: A generalized workflow for identifying the signaling pathway of a novel drug candidate.
Conclusion and Recommendation
The identifier "this compound" does not correspond to a readily identifiable chemical compound in the public domain. Researchers are strongly advised to verify the correct name and/or CAS number of the compound of interest. If "this compound" is an internal code, further information should be sought from the originating institution. Should the compound of interest be NA-921, it is recommended to monitor publications and press releases from Biomed Industries, Inc. for forthcoming data.
References
A Technical Review of AF-CX 921 and its Analogs in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-CX 921 is an investigational anticonvulsant agent characterized by its (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one structure. This technical guide provides a comprehensive literature review of this compound and its known analogs, with a focus on their synthesis, pharmacological activity, and structure-activity relationships in the context of epilepsy. Due to the limited publicly available data specifically on a wide range of this compound analogs, this review supplements direct findings with information on closely related benzo[b]thiophene derivatives exhibiting anticonvulsant properties.
Core Compound and Analogs: Quantitative Data
| Compound | Chemical Name | Modification from this compound | Anticonvulsant Effect in Kindled Rats |
| This compound | (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one | - | Demonstrated clear antiepileptic effects on EEG and clinical seizures. |
| AF-CX 1325 | (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3-(2H)-one-1-oxide | Oxidation of the thiophene (B33073) sulfur | Showed the strongest antiepileptic effect, significantly reducing after-discharge duration and seizure occurrence compared to this compound and placebo.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of a wide range of this compound analogs are not extensively documented in the public domain. However, based on the available literature for benzo[b]thiophene derivatives and anticonvulsant testing, the following methodologies are representative of the key experiments that would be conducted.
General Synthesis of 2-Aminomethylene-benzo[b]thiophen-3(2H)-ones
The synthesis of the core scaffold of this compound and its analogs generally involves the condensation of a benzo[b]thiophen-3(2H)-one with an appropriate amine-containing reactant.
A representative synthetic scheme is as follows:
Methodology:
-
Preparation of Benzo[b]thiophen-3(2H)-one: This starting material can be synthesized through various established methods, often involving the cyclization of a substituted thiophenol derivative.
-
Condensation Reaction: The benzo[b]thiophen-3(2H)-one is reacted with a primary amine in a suitable solvent (e.g., toluene, ethanol) with a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Anticonvulsant Activity Screening: Hippocampal Kindling Model
The hippocampal kindling model in rats is a widely used method to assess the efficacy of potential antiepileptic drugs.
Methodology:
-
Animal Preparation: Rats are surgically implanted with a bipolar electrode in the hippocampus.
-
Kindling Procedure: Following a recovery period, a daily, brief electrical stimulus is applied to the hippocampus. The behavioral and electroencephalographic (EEG) responses are monitored. Over time, the seizure severity and duration increase, eventually leading to a stable, fully kindled state.
-
Drug Administration: Once fully kindled, animals are administered this compound, its analogs, or a placebo.
-
Testing: At various time points after drug administration, the animals are stimulated, and the duration of the after-discharge (epileptic EEG activity) and the severity of the clinical seizure are recorded and compared to baseline and placebo-treated animals.[1]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, many anticonvulsant drugs with a benzo[b]thiophene scaffold are known to interact with voltage-gated sodium channels. The following diagram illustrates a plausible signaling pathway for such compounds.
Structure-Activity Relationship (SAR)
While a detailed SAR for a series of this compound analogs is not available, the superior activity of AF-CX 1325 (the 1-oxide metabolite) provides a key insight.[1] The oxidation of the thiophene sulfur to a sulfoxide (B87167) appears to enhance the anticonvulsant potency. This suggests that the electronic properties and/or the hydrogen bonding capacity of this part of the molecule are crucial for its interaction with its biological target.
Conclusion
This compound represents a promising, albeit sparsely documented, anticonvulsant lead compound based on the benzo[b]thiophene scaffold. The enhanced activity of its oxidized metabolite, AF-CX 1325, suggests a clear direction for future analog design and optimization. Further research is warranted to elucidate the precise mechanism of action and to explore the structure-activity relationships within this chemical series more comprehensively. The development of novel analogs with improved potency and pharmacokinetic profiles could offer new therapeutic options for epilepsy.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of AF-CX 921
Disclaimer: Publicly available information on the safety and toxicity profile of AF-CX 921 is exceedingly limited. The following guide is based on sparse historical data and does not represent a comprehensive safety and toxicity evaluation as would be expected for a contemporary therapeutic agent. The information primarily originates from a comparative study conducted in 1986.
Introduction
This compound, identified as (E)-2-[(α-amino)phenylmethylene]-benzo[b]thiophen-3(2H)-one, is a compound that was investigated for its antiepileptic properties. Its metabolite is AF-CX 1325, ((E)-2-(α-amino)-Phenylmethylene)-benzo (b)-Thiophen-3 (2H)-1-1-Oxyd). Research on this compound appears to be dated, with the most significant accessible study comparing its effects to carbamazepine (B1668303) in animal models. This document summarizes the available data.
Preclinical Efficacy and Safety Observations
The primary source of information on this compound comes from a study in hippocampally kindled rats, a model for epilepsy. This study compared the antiepileptic effects of this compound, its metabolite AF-CX 1325, and carbamazepine.[1][2] Additionally, this compound was compared with carbamazepine in lissencephalic ferret models.[3][4][5]
-
Hippocampally Kindled Rats: A comparative study was conducted on nine hippocampally kindled rats, of which five were normal and four were microcephalic.[1]
-
Lissencephalic Ferret Models: this compound was also compared to carbamazepine in these models.[3][4][5]
In the kindled rat model, the efficacy of this compound in controlling seizures was evaluated. Seizure control was most effectively achieved by its metabolite, AF-CX 1325, which reduced seizures to 18% of the incidence observed in the placebo group. This compound followed, with a reduction to 21%, while carbamazepine reduced seizures to 38%.[1] Total epileptic activity in the EEG was diminished to less than 50% compared to the placebo.[1]
Quantitative Data Summary
The available literature lacks detailed quantitative toxicological data. The only quantifiable data pertains to the comparative efficacy in seizure reduction in the 1986 study on kindled rats.
Table 1: Comparative Efficacy of Antiepileptic Compounds in Hippocampally Kindled Rats
| Compound | Seizure Incidence Reduction (relative to placebo) |
| AF-CX 1325 (metabolite) | 18% |
| This compound | 21% |
| Carbamazepine | 38% |
Data sourced from a 1986 study by J. Majkowski, P. Danneberg, and F. Knappen.[1]
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. The available abstract of the 1986 study provides a high-level overview of the efficacy study.
-
Subjects: Nine hippocampally kindled rats (five normal, four microcephalic).[1]
-
Treatments: Carbamazepine, this compound, and its metabolite AF-CX 1325. A placebo was used as a control.[1]
-
Administration and Observation: The effects of the treatments were observed at 1, 2, 3, 4, and 5 hours post-administration. Each treatment was administered twice to each animal.[1]
-
Endpoints: The primary endpoints were the reduction in total epileptic activity on EEG and the control of clinical seizures.[1]
Signaling Pathways and Experimental Workflows
There is no information available in the searched literature regarding the signaling pathways affected by this compound or detailed experimental workflows for its toxicological evaluation. Therefore, no diagrams can be generated.
Conclusion
The available information on the safety and toxicity profile of this compound is sparse and dated. The primary focus of the limited research found was on its antiepileptic efficacy in comparison to carbamazepine. No dedicated toxicology studies, data on adverse effects, or mechanism of action related to toxicity have been identified. For a comprehensive understanding of the safety and toxicity of this compound, extensive further research, including standard preclinical toxicology and safety pharmacology studies, would be required. The lack of data precludes a detailed technical guide as requested. Professionals in drug development and research should be aware that the existing information is insufficient to make any informed decisions regarding the safety of this compound.
References
Methodological & Application
Application Notes and Protocols for AF-CX 921 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
AF-CX 921 is a novel small molecule inhibitor with potential applications in [Specify therapeutic area, e.g., oncology, immunology ]. This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments to characterize its biological activity. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
Further research is required to fully elucidate the mechanism of action of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from experiments with this compound.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Histology | IC50 (nM) after 72h | Notes |
| Example: MCF-7 | Breast Adenocarcinoma | Data | |
| Example: A549 | Lung Carcinoma | Data | |
| Example: Jurkat | T-cell Leukemia | Data |
Table 2: Effect of this compound on Protein Expression
| Cell Line | Treatment | Protein Target | Fold Change vs. Control | p-value |
| Example: MCF-7 | 100 nM this compound | p-ERK1/2 | Data | Data |
| Example: MCF-7 | 100 nM this compound | Cleaved Caspase-3 | Data | Data |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a method to determine the effect of this compound on the viability of cultured cells.[1]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.[1]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
This protocol is for analyzing the expression levels of specific proteins in cells treated with this compound.[2][3]
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.[3]
Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in response to this compound treatment.[4][5][6]
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound characterization.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Poorly Soluble Compounds
Disclaimer: Information regarding a specific compound designated "AF-CX 921" for in vivo studies is not publicly available. The following application notes and protocols are a general guide based on established methodologies for the formulation and in vivo administration of poorly soluble research compounds. Researchers must adapt these protocols based on the specific physicochemical properties of their compound of interest.
Introduction
Compound Information (Hypothetical)
For the purpose of this protocol, we will assume "this compound" has the following properties, which are typical for a poorly soluble research compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NOS | --INVALID-LINK-- |
| Molecular Weight | 253.32 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | N/A |
| Solubility | Practically insoluble in water; Soluble in DMSO | Assumed |
| Proposed Mechanism | Antiepileptic | [1] |
Vehicle Selection and Formulation Development
The primary goal of vehicle selection is to prepare a stable, homogenous, and administrable formulation that maximizes the bioavailability of the test compound while minimizing any intrinsic toxicity of the vehicle itself.
Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
Several vehicles are commonly used for in vivo studies of compounds with low water solubility. The choice of vehicle depends on the compound's properties, the intended route of administration, and the study's duration.[2]
| Vehicle Component | Concentration Range | Route of Administration | Advantages | Disadvantages |
| Aqueous Solutions | ||||
| 0.5% Methylcellulose (MC) | 0.5% (w/v) | Oral (PO) | Well-tolerated, easy to prepare. | Not suitable for all poorly soluble compounds. |
| Co-solvents | ||||
| Polyethylene glycol 400 (PEG 400) | Up to 50% (v/v) | PO, Intraperitoneal (IP) | Good solubilizing capacity. | Potential for toxicity at high doses.[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | < 10% (v/v) | PO, IP, Intravenous (IV) | Excellent solubilizing power. | Can cause local irritation and has a specific offensive odor.[2] |
| Surfactants | ||||
| Polysorbate 80 (Tween 80) | 0.1% - 5% (v/v) | PO, IP, IV | Improves wetting and dispersion. | Potential for hypersensitivity reactions. |
| Complexing Agents | ||||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10% - 40% (w/v) | PO, IP, IV | Forms inclusion complexes to enhance solubility. | Can be nephrotoxic at high doses. |
| Oils | ||||
| Corn Oil, Sesame Oil | N/A | PO, Subcutaneous (SC) | Suitable for highly lipophilic compounds. | Can be variable in composition.[2] |
Recommended Formulation Protocol for "this compound"
Based on the assumed properties of "this compound," a multi-component vehicle is recommended to achieve a stable and homogenous suspension suitable for oral administration.
Formulation: 10% DMSO / 40% PEG 400 / 50% Saline
Rationale: This combination utilizes the high solubilizing power of DMSO for the initial dissolution of the compound, followed by dilution in PEG 400 and saline to create a solution or fine suspension that is more amenable for in vivo administration. The final DMSO concentration is kept at or below 10% to minimize potential toxicity.
Experimental Protocols
Preparation of "this compound" Formulation (10 mg/mL)
-
Weighing: Accurately weigh the required amount of "this compound" powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.
-
Initial Dissolution: In a sterile container, add 1 mL of DMSO to the "this compound" powder. Vortex or sonicate until the compound is completely dissolved.
-
Addition of Co-solvent: To the DMSO solution, add 4 mL of PEG 400. Mix thoroughly by vortexing.
-
Final Dilution: Slowly add 5 mL of sterile saline to the mixture while continuously vortexing to ensure a homogenous solution or fine suspension.
-
Final Inspection: Visually inspect the formulation for any precipitation. If precipitation occurs, gentle warming (to no more than 40°C) and sonication may be used to aid dissolution.
In Vivo Administration Protocol (Mouse Model)
-
Animal Acclimatization: Acclimate animals to the experimental conditions for at least 72 hours prior to dosing.
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight and the desired dose (e.g., for a 20 g mouse at a 10 mg/kg dose, the volume would be 20 µL of a 10 mg/mL formulation).
-
Administration: Administer the formulation via oral gavage using an appropriately sized feeding needle.
-
Control Group: A separate group of animals should be administered the vehicle alone (10% DMSO / 40% PEG 400 / 50% Saline) to serve as a control.
-
Observation: Monitor the animals for any adverse effects immediately after dosing and at regular intervals as per the study protocol.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a hypothetical signaling pathway that an antiepileptic drug might modulate and a general experimental workflow for in vivo testing.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vivo studies.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG 400).- Try a different vehicle combination (e.g., include a surfactant like Tween 80 or a complexing agent like HP-β-CD).- Reduce the final concentration of the compound. |
| Animal Distress after Dosing | Vehicle toxicity or irritation. | - Reduce the concentration of potentially irritating components like DMSO.- Consider an alternative route of administration (e.g., subcutaneous if appropriate).- Ensure the pH of the formulation is within a physiologically acceptable range. |
| High Variability in Data | Inconsistent formulation or dosing. | - Ensure the formulation is homogenous and does not settle over time.- Use precise and consistent dosing techniques.- Increase the number of animals per group to improve statistical power. |
Conclusion
The successful in vivo evaluation of poorly soluble compounds like the hypothetical "this compound" is critically dependent on the development of an appropriate formulation. The protocols and information provided herein offer a starting point for researchers. It is imperative to perform small-scale formulation trials and stability assessments to identify the optimal vehicle for any new chemical entity before proceeding to definitive in vivo experiments.
References
Application Notes and Protocols for AF-CX 921 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-CX 921 is an antiepileptic drug with the chemical name (E)-2-[(amino)phenylmethylen]-benzo[b]thiophen-3(2H)-one.[1][2] Preclinical studies conducted in the 1980s demonstrated its anticonvulsant effects in rodent models of epilepsy. These application notes provide a summary of the available data on this compound and generalized protocols for its use in mouse models, based on the existing literature in other rodent species. It is important to note that specific data on the use of this compound in mouse models is limited, and the information presented here is extrapolated from studies in rats and ferrets.
Data Presentation: Quantitative Summary of this compound Administration in Rodent Models
The following table summarizes the available quantitative data from preclinical studies of this compound in rodent models of epilepsy.
| Parameter | Details | Animal Model | Reference |
| Dosage | 100 mg/kg | Ferrets (normal and lissencephalic) | [3] |
| Administration Route | Oral | Ferrets | [3] |
| Frequency of Administration | Single dose | Ferrets | [3] |
| Observed Effects | - Increased seizure threshold - Shorter duration of afterdischarges and seizures | Ferrets | [3] |
| Comparison | Showed greater inhibitory effect on seizure duration compared to carbamazepine | Ferrets | [3] |
| Dosage | Not specified | Rats (hippocampally kindled) | [1] |
| Administration Route | Not specified | Rats (hippocampally kindled) | [1] |
| Frequency of Administration | Not specified | Rats (hippocampally kindled) | [1] |
| Observed Effects | - Clear antiepileptic effects on EEG and clinical seizures | Rats (hippocampally kindled) | [1] |
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the common targets of other benzothiophene-based anticonvulsants, a hypothetical signaling pathway can be proposed. Many anticonvulsants exert their effects by modulating inhibitory and excitatory neurotransmission. A plausible mechanism for this compound could involve the enhancement of GABAergic inhibition.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound enhancing GABAergic inhibition.
Experimental Protocols
The following are generalized protocols for the use of this compound in mouse models of epilepsy, based on standard preclinical practices and the limited data available.
Maximum Electroshock (MES) Seizure Model
This model is used to screen for drugs that prevent the spread of seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male CD-1 or other appropriate mouse strain (20-25 g)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Prepare a suspension of this compound in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a 2.5 mg/mL solution to administer 0.1 mL).
-
Administer this compound or vehicle orally (p.o.) to the mice.
-
At a predetermined time post-administration (e.g., 60 minutes), apply a drop of saline to the eyes of the mouse.
-
Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
Pentylenetetrazol (PTZ) Seizure Model
This model is used to identify drugs that can raise the seizure threshold.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Male C57BL/6 or other appropriate mouse strain (20-25 g)
-
Syringes and needles for administration
Procedure:
-
Prepare this compound as described in the MES model protocol.
-
Administer this compound or vehicle orally (p.o.) to the mice.
-
At a predetermined time post-administration (e.g., 60 minutes), administer PTZ subcutaneously (s.c.).
-
Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.
-
Score the seizures based on a standardized scale (e.g., Racine scale).
-
The primary endpoint is typically the latency to the first generalized clonic seizure and the percentage of animals protected from tonic extension seizures.
Experimental Workflow Diagram
Caption: Generalized workflow for preclinical evaluation of this compound.
Important Considerations
-
Dosage Optimization: The 100 mg/kg dose is based on ferret studies and should be considered a starting point for dose-response studies in mice.
-
Pharmacokinetics: The pharmacokinetic profile of this compound in mice is unknown. The timing of seizure induction post-drug administration may need to be optimized.
-
Toxicity: Acute and chronic toxicity studies for this compound in mice have not been reported. It is essential to monitor for any adverse effects.
-
Vehicle Selection: The choice of vehicle should be based on the solubility of this compound and should be demonstrated to be inert.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion
This compound has demonstrated anticonvulsant properties in early preclinical studies. The information and protocols provided here offer a foundation for further investigation of this compound in mouse models of epilepsy. Researchers should proceed with careful dose optimization and be mindful of the limited data currently available.
References
Application Note: Characterization of Small Molecule Inhibitors in Signaling Pathways Using Western Blot Analysis
Topic: Using Small Molecule Inhibitors in Western Blot Analysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for utilizing Western blot analysis to characterize the effects of small molecule inhibitors on cellular signaling pathways. While the specific inhibitor "AF-CX 921" could not be definitively identified through available resources, this application note uses a hypothetical inhibitor, designated "Inhibitor-X," to illustrate the principles and protocols. The methodologies outlined herein are broadly applicable to a wide range of small molecule inhibitors and can be adapted to specific research needs. This guide includes detailed experimental protocols, recommendations for data presentation, and visualizations of a hypothetical signaling pathway and experimental workflow.
Introduction to Inhibitor-X and the Target Pathway
For the purpose of this application note, we will consider "Inhibitor-X" as a novel small molecule designed to target a key kinase, "Kinase-A," in the hypothetical "Pro-Survival Signaling Pathway." This pathway is initiated by the binding of a growth factor to its receptor, leading to the activation of Kinase-A, which in turn phosphorylates and activates the downstream transcription factor, "TF-1." Activated TF-1 then translocates to the nucleus to promote the expression of pro-survival genes.
Western blotting is a powerful technique to elucidate the mechanism of action of inhibitors like Inhibitor-X.[1] By measuring the phosphorylation status and total protein levels of key pathway components, researchers can determine the inhibitor's efficacy and specificity.
Experimental Protocols
A meticulously executed Western blot is crucial for obtaining reliable and reproducible data. The following protocol provides a step-by-step guide for sample preparation, gel electrophoresis, protein transfer, and immunodetection.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of Inhibitor-X in an appropriate solvent (e.g., DMSO). Further dilute the inhibitor in cell culture media to the desired final concentrations.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of Inhibitor-X for a fixed time point.
-
For time-course experiments, treat cells with a fixed concentration of Inhibitor-X and harvest at various time points.
-
Always include a vehicle control (e.g., DMSO) and a positive control (e.g., stimulation with the relevant growth factor).
-
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total Kinase-A, phospho-Kinase-A, total TF-1, phospho-TF-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate interpretation and comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The data can then be summarized in tables.
Table 1: Dose-Response Effect of Inhibitor-X on Kinase-A and TF-1 Phosphorylation
| Inhibitor-X (µM) | p-Kinase-A / Total Kinase-A (Relative to Vehicle) | p-TF-1 / Total TF-1 (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 |
| 1 | 0.42 | 0.55 |
| 10 | 0.15 | 0.20 |
| 100 | 0.05 | 0.08 |
Table 2: Time-Course Effect of 10 µM Inhibitor-X on Kinase-A and TF-1 Phosphorylation
| Time (hours) | p-Kinase-A / Total Kinase-A (Relative to Time 0) | p-TF-1 / Total TF-1 (Relative to Time 0) |
| 0 | 1.00 | 1.00 |
| 1 | 0.65 | 0.75 |
| 4 | 0.25 | 0.35 |
| 8 | 0.10 | 0.15 |
| 24 | 0.08 | 0.12 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: Hypothetical "Pro-Survival Signaling Pathway" targeted by Inhibitor-X.
Caption: Experimental workflow for Western blot analysis of Inhibitor-X.
Conclusion
Western blot analysis is an indispensable tool for characterizing the effects of small molecule inhibitors on cellular signaling pathways. By following the detailed protocols and data presentation guidelines outlined in this application note, researchers can effectively investigate the mechanism of action, potency, and specificity of novel inhibitors. The provided templates for data tables and diagrams serve as a robust framework for reporting and visualizing experimental findings in a clear and impactful manner.
References
Application Notes and Protocols for High-Throughput Screening of AF-CX 921 and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-CX 921 (also known as NA-921 or Bionetide) is a novel, orally available small molecule designed to modulate the activity of the Glucagon-Like Peptide-1 (GLP-1) and Insulin-Like Growth Factor 1 (IGF-1) receptors.[1] These pathways are critical in regulating glucose metabolism, insulin (B600854) secretion, and cellular growth and proliferation. As a dual-target agonist, this compound holds therapeutic potential for metabolic diseases such as type 2 diabetes and obesity, as well as neurological conditions like Rett Syndrome.[1][2]
High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel modulators of specific biological targets.[3][4] This document provides a detailed protocol for a robust, cell-based HTS assay designed to screen for compounds that activate the GLP-1 receptor, a primary target of this compound. The described assay utilizes a cAMP Response Element (CRE) coupled to a luciferase reporter system to quantify receptor activation.
Mechanism of Action: GLP-1 and IGF-1 Signaling Pathways
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB then binds to CRE sequences in the promoter regions of target genes, initiating their transcription. The IGF-1 receptor, a receptor tyrosine kinase, activates the PI3K-Akt and MAPK/ERK signaling cascades, which are crucial for cell growth, survival, and metabolism. The dual agonism of this compound on both GLP-1 and IGF-1 receptors suggests a synergistic approach to therapeutic intervention.
References
- 1. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]
- 2. Biomed Industries.™ News- Biomed Industries, Inc. to Present Four Pivotal Studies at AAIC 2025 Highlighting Breakthrough Alzheimerâs, Rett Syndrome, and Obesity Therapies [biomedind.com]
- 3. Identifying glucagon-like peptide-1 mimetics using a novel functional reporter gene high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axxam.com [axxam.com]
Application Notes and Protocols for CI-921 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical evaluation of CI-921, an amsacrine (B1665488) analog, particularly focusing on its synergistic effects when used in combination with platinum-based chemotherapy agents. Detailed protocols for key experimental procedures are included to facilitate further research and development.
Introduction
CI-921 is a derivative of anilinoacridine and an analog of the antineoplastic agent amsacrine. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, CI-921 induces double-strand breaks in DNA, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][3] Preclinical studies have demonstrated that CI-921 exhibits enhanced therapeutic effects when combined with platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641), suggesting a potential clinical application for this combination therapy.[4]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies assessing the efficacy of CI-921 in combination with cisplatin and carboplatin.
Table 1: In Vitro Cytotoxicity of CI-921 in Combination with Cisplatin
| Treatment Group | Expected Cell Kill (Log) | Observed Cell Kill (Log) | Fold Increase in Efficacy |
| CI-921 + Cisplatin | Additive Effect | 6-fold > Additive | 6 |
Data adapted from a study evaluating the combination in vitro.[4]
Table 2: In Vivo Efficacy of CI-921 and Cisplatin/Carboplatin Combination Therapy
| Animal Model | Treatment Group | Net Tumor Cell Kill (Log) | Increase in Lifespan (%) | 120-Day Survivors |
| P388 Leukemia (Intraperitoneal) | CI-921 + Cisplatin | > 8 | Not Reported | Cures Reported |
| LC-12 Squamous Cell Carcinoma (Subcutaneous) | CI-921 + Cisplatin | 0.6 (4-fold) > CI-921 alone | Not Reported | Greater than single agents |
| P388 Leukemia (Intravenous) | CI-921 + Carboplatin | 0.8 - 1.5 (6 to 32-fold) > CI-921 alone | Not Reported | Not Reported |
Data synthesized from in vivo studies demonstrating the synergistic effect of the combination therapies.[4]
Mandatory Visualizations
Caption: Mechanism of action of CI-921 as a topoisomerase II inhibitor.
Caption: Experimental workflow for in vivo combination therapy studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CI-921 in combination with other drugs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P388 leukemia)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
CI-921 and combination drug (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of CI-921, the combination drug, and a fixed-ratio combination of both in complete culture medium. Add the drug solutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and analyze the combination effect using methods such as the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Murine Leukemia Model (P388)
This protocol describes an in vivo model for assessing the efficacy of CI-921 combination therapy against leukemia.
Materials:
-
P388 murine leukemia cells
-
Appropriate mouse strain (e.g., DBA/2)
-
CI-921, cisplatin, or carboplatin formulated for in vivo use
-
Sterile saline and syringes for injection
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Inoculate mice intraperitoneally (IP) or intravenously (IV) with a known number of P388 leukemia cells.
-
Treatment: On a predetermined schedule (e.g., starting 24 hours post-inoculation), administer the drugs via IP injection. Treatment groups should include a vehicle control, CI-921 alone, the combination drug alone, and the combination of CI-921 and the other drug.
-
Monitoring: Monitor the animals daily for signs of toxicity and record survival data.
-
Data Analysis: Calculate the mean survival time and the percentage increase in lifespan for each treatment group compared to the control group. A significant increase in lifespan in the combination group compared to the single-agent groups indicates a therapeutic advantage.
In Vivo Subcutaneous Squamous Cell Carcinoma Model (LC-12)
This protocol details the use of a solid tumor xenograft model to evaluate CI-921 combination therapy.
Materials:
-
LC-12 human squamous cell carcinoma cells
-
Immunocompromised mice (e.g., nude mice)
-
CI-921, cisplatin, or carboplatin formulated for in vivo use
-
Sterile saline, Matrigel (optional), and syringes for injection
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of LC-12 cells (optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Treatment: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups: vehicle control, CI-921 alone, cisplatin alone, and the combination of CI-921 and cisplatin. Administer treatments according to a predefined schedule (e.g., intraperitoneal injections on specific days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice. The experiment can be terminated when tumors in the control group reach a predetermined maximum size, or survival can be monitored as the primary endpoint.
-
Data Analysis: Compare the tumor growth rates and survival times between the different treatment groups. A significant delay in tumor growth or an increase in survival in the combination group indicates a synergistic effect.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines the ability of CI-921 to intercalate into DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium (B1194527) bromide (EtBr)
-
CI-921
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Preparation: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.
-
Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Titration: Add increasing concentrations of CI-921 to the ctDNA-EtBr solution.
-
Fluorescence Quenching: Measure the fluorescence intensity after each addition of CI-921. Displacement of EtBr from the DNA by CI-921 will result in a quenching of the fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of the CI-921 concentration to determine the binding affinity.
Topoisomerase II Activity Assay (Decatenation Assay)
This assay measures the ability of CI-921 to inhibit the decatenating activity of topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Purified human topoisomerase II enzyme
-
Assay buffer containing ATP
-
CI-921
-
Stop solution (e.g., SDS and proteinase K)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Reaction Setup: In a reaction tube, combine kDNA, topoisomerase II enzyme, and assay buffer. For the test samples, add varying concentrations of CI-921. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the control.
References
No Publicly Available Research Data for AF-CX 921
Comprehensive searches for the experimental compound "AF-CX 921" have not yielded any specific scientific or research information. Publicly available data does not identify a research compound with this designation, suggesting that "this compound" may be an internal, pre-clinical designation not yet disclosed in public forums, a misnomer, or a compound that has been discontinued (B1498344) from development.
The search results for "this compound" and similar terms were broad and unrelated to a specific research compound. These included information on a variety of subjects, such as:
-
A clinical trial for a cannabis extract known as CHI-921, aimed at treating insomnia[1].
-
Automotive sales data pertaining to Mazda's CX-8 and a Toyota LandCruiser model 921[2][3].
-
A press release regarding an obesity drug candidate, NA-921 (Bionetide), which targets the GLP-1 and IGF-1 pathways[4].
-
Reliability and maintenance cost data for luxury SUVs, with a coincidental mention of a $921 annual cost[5].
-
Public transportation information[6].
The most proximate result in the pharmaceutical space is for NA-921 (Bionetide) , a small molecule drug candidate for diabetic obesity that has been mentioned in a press release by Biomed Industries[4]. This compound is reported to be an orally available small molecule targeting both GLP-1 and IGF-1 and is anticipated to enter Phase 2/3 clinical trials[4].
Given the absence of specific information for a compound designated "this compound," it is not possible to generate the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams.
To proceed, it would be necessary to:
-
Verify the compound designation: Confirm that "this compound" is the correct and publicly recognized name for the compound of interest.
-
Provide alternative identification: If "this compound" is an internal code, providing a chemical name, CAS number, or reference to a relevant publication would be necessary to locate the required information.
Should the user confirm that the compound of interest is indeed NA-921 (Bionetide), a new search could be initiated to gather specific data to support the creation of the requested documents. Without this clarification, the development of accurate and meaningful experimental design documentation is not feasible.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. VFACTS November 2025: Australian new car sales drop as major auto brands slump | CarExpert [carexpert.com.au]
- 3. whichcar.com.au [whichcar.com.au]
- 4. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]
- 5. topspeed.com [topspeed.com]
- 6. Plan your trip, see schedules, read system alerts and news | CTtransit [cttransit.com]
Application Notes and Protocols: AF-CX 921 for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-CX 921 is a novel, high-affinity fluorescent probe designed for the precise localization of cellular targets in immunofluorescence (IF) microscopy. This document provides detailed protocols and application notes to guide researchers in utilizing this compound for optimal staining and imaging results. The following sections include recommended experimental procedures, data presentation guidelines, and visual representations of the workflow and a hypothetical signaling pathway that can be investigated using this reagent.
It is important to note that specific information and established protocols for a reagent named "this compound" are not available in the public domain. The following protocols and data are based on well-established general immunofluorescence techniques and should be adapted and optimized for your specific experimental needs.[1][2][3][4][5]
Data Presentation
Effective data analysis in immunofluorescence relies on the systematic recording of experimental parameters. The following tables provide a template for organizing and presenting quantitative data for reproducibility and comparison.
Table 1: Antibody Dilution Optimization
| Primary Antibody Target | Primary Antibody Dilution | This compound (Secondary) Dilution | Signal-to-Noise Ratio | Notes |
| Protein X | 1:100 | 1:500 | 5.2 | High background |
| Protein X | 1:250 | 1:500 | 12.8 | Optimal |
| Protein X | 1:500 | 1:500 | 8.1 | Weak signal |
| Protein Y | 1:50 | 1:1000 | 4.5 | Non-specific staining |
| Protein Y | 1:100 | 1:1000 | 15.3 | Optimal |
| Protein Y | 1:200 | 1:1000 | 9.7 | Reduced intensity |
Table 2: Fixation and Permeabilization Conditions
| Cell Line | Fixation Method | Fixation Time | Permeabilization Buffer | Permeabilization Time | Staining Quality |
| HeLa | 4% Paraformaldehyde | 15 min | 0.1% Triton X-100 in PBS | 10 min | Excellent |
| Jurkat | Methanol | 10 min at -20°C | N/A | N/A | Good, some morphological changes |
| A549 | 4% Paraformaldehyde | 20 min | 0.5% Triton X-100 in PBS | 15 min | Optimal for nuclear targets |
| SH-SY5Y | 4% Paraformaldehyde | 10 min | 0.1% Saponin in PBS | 10 min | Preserves membrane integrity |
Experimental Protocols
The following are detailed protocols for the immunofluorescent staining of cultured cells using this compound as a fluorescently labeled secondary antibody.
Protocol 1: Immunofluorescence Staining of Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target of interest)
-
This compound (fluorescently labeled secondary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).[1]
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixation buffer to the cells and incubate for 10-20 minutes at room temperature.[2][3]
-
Washing: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, add permeabilization buffer and incubate for 10-15 minutes at room temperature.[2]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking: Add blocking buffer to cover the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[2]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound secondary antibody in the blocking buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[3]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells one final time with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for this compound and the counterstain.
Visualizations
Experimental Workflow
Caption: Immunofluorescence Staining Workflow.
Hypothetical Signaling Pathway Investigation
The following diagram illustrates a hypothetical signaling pathway that could be investigated using immunofluorescence with this compound to detect the localization of a key protein, "Kinase C."
Caption: Hypothetical Kinase C Signaling Pathway.
References
Application Notes and Protocols for the Quantification of AF-CX 921 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-CX 921 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. Its therapeutic potential is currently under investigation for various oncology indications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies during preclinical and clinical development.
This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method has been developed and validated based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the LC-MS/MS method for the quantification of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | This compound-d4 |
| Matrix | Human Plasma (K2EDTA) |
| Quantification Range | 1.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Sample Preparation | Protein Precipitation |
| Chromatography | Reversed-Phase UPLC |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Method Validation Summary
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity (r²) | 1.00 - 1000 | ≥ 0.99 | 0.9985 |
| Intra-day Accuracy (%) | LLOQ (1.00) | ± 20% | 98.5% |
| LQC (3.00) | ± 15% | 102.1% | |
| MQC (100) | ± 15% | 99.2% | |
| HQC (800) | ± 15% | 101.5% | |
| Intra-day Precision (%CV) | LLOQ (1.00) | ≤ 20% | 6.8% |
| LQC (3.00) | ≤ 15% | 4.5% | |
| MQC (100) | ≤ 15% | 3.2% | |
| HQC (800) | ≤ 15% | 2.8% | |
| Inter-day Accuracy (%) | LLOQ (1.00) | ± 20% | 101.2% |
| LQC (3.00) | ± 15% | 103.4% | |
| MQC (100) | ± 15% | 100.8% | |
| HQC (800) | ± 15% | 102.3% | |
| Inter-day Precision (%CV) | LLOQ (1.00) | ≤ 20% | 8.2% |
| LQC (3.00) | ≤ 15% | 5.1% | |
| MQC (100) | ≤ 15% | 4.1% | |
| HQC (800) | ≤ 15% | 3.5% | |
| Recovery (%) | LQC, MQC, HQC | Consistent and Reproducible | ~85-92% |
| Matrix Effect | LQC, HQC | CV ≤ 15% | Pass |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | LQC, HQC | % Bias within ±15% | Stable |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and its stable isotope-labeled internal standard (this compound-d4).
-
Dissolve each in a 10 mL volumetric flask with methanol (B129727) to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Similarly, prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (LQC, 3 ng/mL), Medium QC (MQC, 100 ng/mL), and High QC (HQC, 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Add 100 µL of water to each well and mix.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Instrument | UPLC System |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | This compound: 453.2 → 287.1 (Quantifier), 453.2 → 193.0 (Qualifier) This compound-d4 (IS): 457.2 → 291.1 |
| Collision Energy | Optimized for each transition |
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor within the MAPK/ERK signaling pathway.
Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.
Experimental Workflow
The diagram below outlines the major steps in the quantification of this compound from plasma samples.
Caption: Bioanalytical workflow for this compound quantification in plasma.
Troubleshooting & Optimization
Technical Support Center: AF-CX 921 Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of the investigational compound AF-CX 921. Given that this compound is characterized by low aqueous solubility, this guide outlines systematic approaches to enhance its dissolution for experimental use.
Troubleshooting Guide
This section addresses common issues encountered when preparing aqueous solutions of this compound and provides step-by-step protocols to overcome these challenges.
Issue: this compound precipitates out of solution upon preparation or during an experiment.
Possible Causes:
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The concentration of this compound exceeds its intrinsic solubility in the aqueous buffer.
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The pH of the solution is not optimal for keeping this compound dissolved.
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The solvent system is not suitable for this hydrophobic compound.
Solutions:
A systematic approach to solubility enhancement should be employed. Below is a workflow to guide your efforts.
AF-CX 921 not showing expected results in cells
Technical Support Center: AF-CX 921
Disclaimer: The following information is provided for a hypothetical compound, "this compound," to serve as a template for a technical support center. The experimental details, pathways, and troubleshooting steps are based on common scenarios in cell-based assays with small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule inhibitor designed to target the intracellular signaling cascade downstream of the hypothetical CXC-motif receptor 9 (CXCR-9). It is believed to interfere with the phosphorylation of the kinase XYZ, thereby preventing the activation of the transcription factor N-FkB and subsequent expression of pro-inflammatory cytokines.
Troubleshooting Guide
Q2: My cells are not showing the expected inhibitory response to this compound in a cytokine release assay. What are the possible causes?
If you are not observing the expected decrease in cytokine levels after treating your cells with this compound, there could be several reasons. This guide will walk you through a step-by-step troubleshooting process.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound results.
Step 1: Verify Compound Integrity and Solubility
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Is this compound properly dissolved? Poor solubility is a common issue. We recommend preparing a high-concentration stock in DMSO and then diluting it in your cell culture medium. Visually inspect the medium for any precipitation after dilution.
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Has the compound degraded? Ensure that this compound has been stored correctly, as per the datasheet, to prevent degradation.
Step 2: Assess Cell Health and Target Expression
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Is the compound cytotoxic at the tested concentrations? High concentrations of a compound can induce cell death, which can mask any specific inhibitory effects. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay.
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Does your cell line express the target, CXCR-9? The lack of a target receptor or downstream signaling components will result in no observable effect. Confirm the expression of CXCR-9 and key pathway proteins (e.g., kinase XYZ) via qPCR or Western blot.
Step 3: Check Your Assay Setup
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Are your controls working as expected? Your positive control (e.g., stimulation with the CXCR-9 ligand without the inhibitor) should show a robust increase in cytokine release, while your vehicle control (e.g., DMSO) should have a low basal level.
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Is the incubation time appropriate? The timing of compound addition and the duration of the experiment may need to be optimized. A time-course experiment can help determine the optimal endpoint.
Quantitative Data Summary
Q3: What is a typical dose-response profile for this compound?
The following table shows representative data from a hypothetical IL-6 release assay in "CXCR-9-expressing macrophages" treated with varying concentrations of this compound for 24 hours before stimulation.
| This compound Conc. (µM) | % IL-6 Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 0% | 100% |
| 0.1 | 15% | 98% |
| 1 | 55% | 95% |
| 10 | 85% | 92% |
| 100 | 88% | 60% |
Data are representative and may vary between cell lines and experimental conditions.
Experimental Protocols
Q4: Can you provide a standard protocol for a cytokine release assay using this compound?
Protocol: Inhibition of Ligand-Induced IL-6 Secretion
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Cell Plating: Seed CXCR-9-expressing macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
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Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for 2 hours.
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Stimulation: Add the CXCR-9 ligand at its EC80 concentration to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
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Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for cytokine analysis.
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Cytokine Quantification: Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
Signaling Pathway
Q5: What is the signaling pathway that this compound is proposed to inhibit?
The diagram below illustrates the hypothetical signaling pathway of the CXCR-9 receptor. This compound acts by inhibiting the phosphorylation of the kinase XYZ.
Caption: Proposed inhibitory action of this compound on the CXCR-9 pathway.
Technical Support Center: Mitigating AF-CX 921 Toxicity in Animal Models
Disclaimer: Publicly available information on the specific toxicity profile of the antiepileptic drug AF-CX 921 is limited. The following guidance is based on the toxicological data of the parent compound, benzo[b]thiophene, and general principles of toxicology for this class of compounds. Researchers should always conduct dose-ranging and toxicity studies for this compound under appropriate ethical guidelines before proceeding with efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application in animal models?
This compound, chemically known as (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one, is an antiepileptic drug. In animal models, particularly in rats and ferrets, it has been studied for its efficacy in controlling epileptic discharges and seizures.
Q2: Are there any known toxicities associated with the chemical class of this compound, benzo[b]thiophene derivatives?
Yes, studies on the parent compound, benzo[b]thiophene, have indicated potential for toxicity in animal models. The primary organs of concern are the liver and kidneys. It is crucial to monitor markers of hepatic and renal function during preclinical studies with any new benzo[b]thiophene derivative like this compound.
Q3: What are the general signs of toxicity to watch for in animal models treated with novel compounds like this compound?
General clinical signs of toxicity in animal models can include, but are not limited to:
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Weight loss or reduced weight gain
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Changes in food and water consumption
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Lethargy or changes in activity levels
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Changes in posture or gait
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Ruffled fur or poor grooming
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Changes in urine or feces consistency and color
Troubleshooting Guide
Issue 1: Observed signs of liver toxicity (e.g., elevated liver enzymes) in animals treated with this compound.
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Question: We have observed a significant increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our rat model following administration of this compound. What steps should we take?
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Answer:
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Dose Reduction: This is the most critical first step. Reduce the dose of this compound to the next lower dose in your study design and monitor the animals closely.
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Formulation Check: Ensure the vehicle used for this compound administration is non-toxic and that the compound is fully solubilized, as precipitation could lead to localized toxicity.
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Mechanism of Injury: Consider co-administering a known hepatoprotective agent (e.g., N-acetylcysteine, if oxidative stress is a suspected mechanism) in a separate cohort to investigate the mechanism of toxicity. This is an exploratory step and should be justified by preliminary data.
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Issue 2: Animals are showing signs of kidney damage (e.g., changes in urine output, elevated creatinine).
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Question: Our mouse cohort receiving the highest dose of this compound is exhibiting polyuria and elevated serum creatinine (B1669602) levels. How should we proceed?
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Answer:
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Hydration Support: Ensure animals have free access to water. In cases of severe dehydration, consider providing supplemental hydration as per your institution's animal care and use committee (IACUC) guidelines.
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Dose Adjustment: Immediately lower the dose for subsequent cohorts. A dose-response relationship for renal toxicity should be established.
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Urinalysis: Conduct a comprehensive urinalysis to check for proteinuria, glucosuria, and the presence of casts, which can provide more insight into the nature of the kidney injury.
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Renal Histology: At the end of the study, perform histological analysis of the kidneys to identify the specific site and nature of the damage (e.g., tubular necrosis, interstitial nephritis).
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Data on Benzothiophene Toxicity in Rats
The following table summarizes findings from a 13-week dietary exposure study of the parent compound, benzothiophene, in Sprague-Dawley rats. This data can serve as a preliminary guide for potential toxicities to monitor for benzo[b]thiophene derivatives like this compound.
| Parameter | Sex | Dose Group (ppm) | Observation |
| Hematology | |||
| Hematocrit | Male | 500 | Statistically significant decrease |
| Serum Chemistry | |||
| Aspartate Aminotransferase (AST) | Female | 500 | Elevated activity |
| Bilirubin | Female | 500 | Elevated level |
| Histopathology | |||
| Liver - Peribiliary Fibrosis | Female | 50, 500 | Most significant histological change |
| Liver - Binucleation of Hepatocytes | Male | 500 | Increased incidence and severity of mild binucleation |
| Kidney - Epithelial Hyperplasia (Pelvis) | Female | 5, 50 | Mild epithelial hyperplasia detected |
| Kidney - Thickening of Basement Membrane | Male | 500 | Mild thickening observed in the cortex |
| Urinary Bladder - Epithelial Hyperplasia | Female | 50 | Observed |
Experimental Protocols
General Protocol for Assessing Hepatotoxicity and Nephrotoxicity of a Novel Compound in Rodents
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Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
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Dose Formulation: Prepare the test compound (e.g., this compound) in a well-tolerated vehicle. Conduct a formulation stability study.
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Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group and at least three dose levels (low, mid, high).
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Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily.
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Blood Collection: Collect blood samples at baseline and at the end of the study for hematology and serum chemistry analysis. Key markers to assess include:
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Liver: ALT, AST, alkaline phosphatase (ALP), total bilirubin
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Kidney: Blood urea (B33335) nitrogen (BUN), creatinine
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Urine Collection: Collect urine over a 24-hour period at the end of the study for urinalysis.
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Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and fix organs, with a particular focus on the liver and kidneys, for histopathological examination by a board-certified veterinary pathologist.
Visualizations
Caption: A general experimental workflow for assessing compound toxicity in animal models.
Caption: A logical diagram for troubleshooting unexpected toxicity in animal studies.
AF-CX 921 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of AF-CX 921. Adherence to these guidelines is critical to ensure the compound's integrity and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound is highly sensitive to temperature fluctuations. For long-term storage, it is recommended to store the compound at -80°C in a desiccated environment. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to significant degradation.
Q2: How should I handle this compound upon receiving the shipment?
Upon receipt, immediately transfer the vial of this compound to a -80°C freezer. Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: Is this compound sensitive to light?
Yes, this compound is photolabile. Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to the formation of inactive isomers. Always store the compound in the dark and use amber-colored vials or wrap vials in aluminum foil during experiments.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO at a concentration of up to 10 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experimental setup is compatible with your assay and does not exceed 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions and handling procedures. 2. Perform a quality control check of your this compound stock using a validated analytical method (e.g., HPLC). 3. Prepare fresh working solutions from a new, unopened vial. |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. 2. Consider using a surfactant-containing buffer, if compatible with your assay. 3. Vortex the solution thoroughly before use. |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of this compound or its degradation products. | 1. Run a control with the vehicle (DMSO) alone to determine the background signal. 2. Subtract the background signal from your experimental readings. 3. If the background is still high, consider using a different detection method. |
Quantitative Data Summary
Table 1: this compound Stability Over Time at Various Temperatures
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | 95% | 88% | 75% |
| 4°C | 82% | 65% | <50% |
| Room Temperature (25°C) | <60% | <30% | Not Detected |
Table 2: Degradation of this compound Under Different Light Conditions (24h Exposure)
| Light Condition | Degradation Percentage |
| Dark (Control) | <1% |
| Ambient Laboratory Light | 15% |
| Direct Sunlight | >50% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of this compound to warm to room temperature for 20-30 minutes.
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Briefly centrifuge the vial to ensure all powder is at the bottom.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
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Vortex for 1-2 minutes until the compound is completely dissolved.
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Aliquot the stock solution into smaller, single-use amber-colored vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
optimizing AF-CX 921 concentration for experiments
Important Notice: The compound "AF-CX 921" does not correspond to a publicly documented scientific research chemical or drug candidate in the available scientific literature and databases. The searches conducted for "this compound" and variations thereof did not yield any specific information regarding its mechanism of action, experimental protocols, or established signaling pathways.
It is highly probable that "this compound" is one of the following:
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An internal, proprietary name for a compound not yet disclosed in public research.
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A misnomer or a typographical error in the compound's designation.
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A compound that is not indexed in publicly accessible scientific databases.
Therefore, this technical support guide is structured to provide general troubleshooting and experimental optimization principles that can be applied to a novel or uncharacterized chemical compound in a research setting. Researchers are strongly advised to verify the correct compound name and consult any available internal documentation.
Frequently Asked Questions (FAQs) for a Novel Research Compound
Q1: How do I determine the optimal concentration range for my initial experiments with a new compound?
A1: Establishing the effective concentration range is a critical first step. A dose-response experiment is recommended to identify the concentration at which the compound elicits a biological effect without causing excessive cytotoxicity.
Experimental Protocol: Dose-Response Curve for a Novel Compound
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Cell Seeding: Plate your target cells at a predetermined density in a 96-well plate and allow them to adhere and stabilize overnight.
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Compound Dilution: Prepare a serial dilution of your compound. A common starting point is a wide range of concentrations, for example, from 1 nM to 100 µM.
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Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control if available.
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Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Viability/Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell stain) to determine the effect of the compound on cell survival.
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Data Analysis: Plot the cell viability against the compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Table 1: Example Dose-Response Data for a Hypothetical Compound
| Concentration | % Cell Viability (relative to vehicle) |
| Vehicle (0 µM) | 100% |
| 0.01 µM | 98% |
| 0.1 µM | 95% |
| 1 µM | 85% |
| 10 µM | 52% |
| 100 µM | 5% |
Q2: My compound is not showing any effect. What are the potential reasons?
A2: Several factors can contribute to a lack of observable effect. Systematically troubleshooting these possibilities is key.
Troubleshooting Guide: No Observable Effect
| Potential Cause | Suggested Action |
| Incorrect Concentration | The concentration may be too low. Refer to your dose-response data to ensure you are using a concentration expected to be active. Consider testing a higher concentration range if no cytotoxicity was observed. |
| Compound Instability | The compound may be degrading in your experimental conditions (e.g., sensitive to light, temperature, or pH). Review any available chemical data for stability information. Prepare fresh stock solutions. |
| Solubility Issues | The compound may not be fully dissolved in your media, leading to a lower effective concentration. Visually inspect your stock and working solutions for precipitates. Consider using a different solvent or a solubilizing agent if compatible with your cell model. |
| Inappropriate Experimental Model | The target of your compound may not be present or functionally important in the cell line or model system you are using. |
| Incorrect Endpoint Measurement | The assay you are using may not be sensitive enough or appropriate for detecting the expected biological effect. |
Visualizing Experimental Logic and Pathways
Below are generalized diagrams representing common experimental workflows and signaling pathway concepts that are often relevant when characterizing a new compound.
Caption: Workflow for characterizing a new compound.
AF-CX 921 off-target effects and how to mitigate
Disclaimer: Information regarding a specific molecule designated "AF-CX 921" is not publicly available in the reviewed scientific literature. The following technical support guide is a representative resource based on the common challenges and mitigation strategies associated with kinase inhibitors. The data and specific pathway interactions for "this compound" are hypothetical and provided for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a potent, ATP-competitive kinase inhibitor developed for preclinical research in oncology. Its primary target is Kinase X, a key component in a signaling pathway frequently dysregulated in certain cancers.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1][2] For kinase inhibitors, which target the highly conserved ATP-binding pocket, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental outcomes, and potential adverse effects in clinical development.[1]
Q3: How can I proactively identify potential off-target effects of this compound?
A crucial step for the accurate interpretation of experimental results is the proactive identification of off-target effects. A widely used method is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[3] This can be done through commercial services that offer comprehensive panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches can identify protein interactions beyond kinases.[3]
Troubleshooting Guide
Issue 1: I'm observing significant cytotoxicity at concentrations expected to be selective for the primary target.
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Possible Cause: Off-target kinase inhibition.
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Troubleshooting Steps:
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Perform a Dose-Response Curve: Determine the IC50 for your cell line and compare it to the IC50 for the target kinase. A large discrepancy may indicate off-target effects.
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Kinome-wide Selectivity Screen: Analyze the selectivity of this compound against a broad panel of kinases to identify potential off-target interactions.
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Use a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold but the same primary target. If cytotoxicity persists, it may be an on-target effect.[3]
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Rescue Experiment: Transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.[1]
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Issue 2: My experimental results are inconsistent or unexpected based on the known function of the target kinase.
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Possible Cause: Activation of compensatory signaling pathways or off-target effects.
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Troubleshooting Steps:
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Analyze Compensatory Pathways: Use techniques like Western blotting to probe for the activation of known compensatory signaling pathways.
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Titrate Inhibitor Concentration: Use the lowest effective concentration of this compound that still engages the intended target to minimize off-target effects.[3]
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Verify Target Expression: Confirm the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[3]
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Issue 3: The biochemical IC50 of this compound is much lower than its effective concentration in my cell-based assays.
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Possible Cause: High intracellular ATP concentrations, inhibitor instability, or cellular efflux pumps.
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Troubleshooting Steps:
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Assess Cellular ATP Levels: High intracellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency in cells.[3]
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Evaluate Compound Stability: Determine the half-life of this compound in your cell culture media.
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Inhibit Efflux Pumps: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is a substrate for these pumps.[3]
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Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Kinase X) |
| Kinase X (Primary) | 5 | 1 |
| Kinase A | 50 | 10 |
| Kinase B | 250 | 50 |
| Kinase C | >1000 | >200 |
| Kinase D | 800 | 160 |
Table 2: Troubleshooting Experimental Parameters
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 - 100 nM | Titrate to find the lowest effective concentration to minimize off-target effects. |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for assay window and to avoid artifacts from over-confluence. |
| Treatment Duration | 24 - 72 hours | Dependent on the biological question and cell doubling time. |
| Serum Concentration | 0.5% - 10% | Be aware that serum proteins can bind to the compound, reducing its effective concentration. |
Experimental Protocols
Protocol 1: Kinase Selectivity Screening
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Objective: To determine the selectivity of this compound against a panel of purified kinases.
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Methodology:
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Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
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Provide the service with a sample of this compound at a specified concentration (e.g., 1 µM).
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The service will perform in vitro kinase activity assays for a large panel of kinases in the presence of this compound.
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Data will be returned as percent inhibition for each kinase, from which IC50 values can be determined for significant off-targets.
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Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
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Objective: To quantify the engagement of this compound with its target kinase in living cells.
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Methodology:
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Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[3]
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Cell Plating: Seed the cells in a multi-well plate at an appropriate density.[3]
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Compound Treatment: Add serial dilutions of this compound to the cells.[3]
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Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[3]
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Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
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Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.
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Protocol 3: Western Blot for Downstream Signaling Analysis
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Objective: To investigate the effect of this compound on downstream signaling pathways.
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Methodology:
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Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK/Total ERK, p-AKT/Total AKT).
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Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.
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Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
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Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for off-target effect mitigation.
References
Important Note for Researchers: Initial searches for "AF-CX 921" did not yield a publicly recognized scientific compound. The information provided in this technical support center is based on the strong likelihood that the query refers to CI-921 , an experimental anticancer agent and an analog of amsacrine (B1665488). CI-921 is a topoisomerase II inhibitor, and the guidance herein is based on the known mechanisms and experimental considerations for this class of compounds. If "this compound" refers to a different molecule, this information may not be applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CI-921?
A1: CI-921, similar to its parent compound amsacrine, functions as a topoisomerase II inhibitor.[1][2][3] Its planar acridine (B1665455) ring intercalates into DNA, while the side chain interacts with the topoisomerase II enzyme. This stabilizes the DNA-enzyme complex, preventing the re-ligation of double-strand breaks and ultimately leading to apoptosis in rapidly dividing cells.[1][3]
Q2: What are the key differences between CI-921 and amsacrine?
A2: CI-921 is a 4,5-disubstituted analog of amsacrine.[4] While both are topoisomerase II inhibitors, CI-921 was developed to improve upon the therapeutic profile of amsacrine, showing high activity against certain solid tumors like Lewis lung carcinoma in preclinical models.[4]
Q3: In which cancer cell lines has the parent compound, amsacrine, shown efficacy?
A3: Amsacrine has demonstrated cytotoxicity in various cancer cell lines. For instance, it has shown activity against bladder cancer cell lines (HT1376, RT112, RT4) and testis cancer cell lines (833K, Susa, GH), with testis tumor cell lines being particularly sensitive.
Q4: What is the recommended solvent and storage condition for CI-921?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cytotoxicity assays | 1. Cell passage number and health. 2. Inconsistent cell seeding density. 3. Degradation of the compound. 4. Variation in incubation time. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. 2. Use a cell counter for accurate seeding and ensure even cell distribution in the wells. 3. Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. 4. Maintain a consistent and documented incubation time for all experiments. |
| Low or no activity in a topoisomerase II cleavage assay | 1. Insufficient enzyme concentration. 2. Inactive enzyme. 3. Incorrect buffer composition or pH. 4. Degradation of the compound. | 1. Titrate the topoisomerase II concentration to determine the optimal amount for the assay. 2. Use a fresh batch of enzyme or test the activity of the current batch with a known topoisomerase II inhibitor like etoposide. 3. Ensure the reaction buffer is correctly prepared and the pH is optimal for enzyme activity. 4. Use a fresh dilution of CI-921. |
| High background in in vitro assays | 1. Contamination of cell culture. 2. Solvent (e.g., DMSO) toxicity. 3. Reagent incompatibility. | 1. Regularly test cell cultures for mycoplasma and other contaminants. 2. Include a vehicle control (e.g., DMSO at the same final concentration as the test compound) to assess solvent toxicity. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Check for compatibility between all reagents used in the assay. |
| Inconsistent results in in vivo studies | 1. Variability in drug administration (e.g., i.p. vs. i.v.). 2. Differences in tumor implantation and growth. 3. Animal health and stress. | 1. Standardize the route and technique of administration. Be aware that the route can impact efficacy. 2. Ensure consistent tumor cell implantation techniques and monitor tumor growth closely to start treatment at a uniform tumor volume. 3. Monitor animal health throughout the experiment and maintain a low-stress environment. |
Quantitative Data Summary
Table 1: IC50 Values for Amsacrine (Parent Compound of CI-921) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HT1376 | Bladder Cancer | 190.2 ± 27.4 | |
| RT112 | Bladder Cancer | 46.1 ± 3.9 | |
| RT4 | Bladder Cancer | 22.6 ± 3.1 | |
| 833K | Testis Cancer | 11.8 ± 2.0 | |
| Susa | Testis Cancer | 5.0 ± 0.4 | |
| GH | Testis Cancer | 11.7 ± 1.5 |
Experimental Protocols
Detailed Methodology: In Vitro Topoisomerase II DNA Cleavage Assay
This protocol is adapted from general procedures for topoisomerase II inhibitors.
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Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
DNA cleavage buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol)
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10 nM.
-
Varying concentrations of CI-921 (or vehicle control).
-
-
Enzyme Addition: Add purified human topoisomerase IIα to a final concentration of approximately 220 nM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Trapping the Cleavage Complex: Stop the reaction and trap the covalent DNA-enzyme complexes by adding 2 µL of 5% SDS, followed by 2 µL of 250 mM EDTA.
-
Protein Digestion: Add Proteinase K and incubate at 45°C for 30 minutes to digest the topoisomerase II.
-
Analysis: Analyze the DNA products by agarose (B213101) gel electrophoresis. The presence of linearized plasmid DNA indicates topoisomerase II-mediated cleavage induced by CI-921.
Detailed Methodology: Cellular Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of CI-921 (and a vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of AF-CX 921
Disclaimer: AF-CX 921 is a hypothetical compound created for illustrative purposes. The data, protocols, and troubleshooting advice provided are based on established principles of pharmaceutical sciences for enhancing the bioavailability of poorly soluble drug candidates.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when working to improve the oral bioavailability of this compound.
Q1: After oral administration of our initial this compound formulation in rats, we are seeing very low and highly variable plasma concentrations. What is the likely cause?
A1: Low and variable plasma concentrations following oral administration are classic indicators of poor bioavailability.[1][2] This is often due to one or a combination of the following factors for a compound like this compound:
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Poor Aqueous Solubility: The compound may not be dissolving effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][3][4]
-
Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
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First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[1]
To troubleshoot, we recommend first performing in vitro solubility and permeability assays to pinpoint the primary barrier.
Q2: We tried reducing the particle size of this compound through micronization, but the improvement in bioavailability was minimal. Why didn't this work as expected?
A2: While particle size reduction increases the surface area for dissolution, its effectiveness can be limited.[1][4][5] If the compound has extremely low intrinsic solubility, simply increasing the surface area may not be sufficient to achieve adequate concentration in the GI tract. Furthermore, fine particles can sometimes agglomerate in solution, which reduces the effective surface area and negates the benefits of micronization.[3] Consider exploring alternative strategies such as amorphous solid dispersions or lipid-based formulations to overcome this hurdle.[3][4][6][7]
Q3: Our team developed a solid dispersion formulation of this compound, and while in vitro dissolution looks promising, the in vivo plasma concentrations are still lower than anticipated. What could be the issue?
A3: This scenario suggests that while dissolution has been improved, other factors may be limiting absorption in vivo. A common issue with solid dispersions is the potential for the amorphous drug to recrystallize in the GI tract, reducing its solubility advantage.[3][8] Additionally, the drug, once in solution, may still be susceptible to first-pass metabolism or efflux by transporters in the intestinal wall. We recommend evaluating the stability of the amorphous form in simulated intestinal fluids and conducting in vitro metabolism studies using liver microsomes to investigate potential metabolic pathways.
Q4: We are considering a lipid-based formulation for this compound. What are the key advantages and initial steps?
A4: Lipid-based formulations are an excellent strategy for poorly water-soluble compounds.[9][10] They can enhance bioavailability by:
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Keeping the drug in a solubilized state throughout its transit in the GI tract.[9]
-
Potentially facilitating lymphatic absorption, which bypasses the first-pass metabolism in the liver.[1]
The first step is to screen the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients for your formulation.[9][10] Based on these results, you can begin developing systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[6] For an orally administered drug like this compound, high bioavailability is crucial for achieving therapeutic concentrations at the target site and ensuring a consistent dose-response relationship among patients.
Q2: What are the main strategies to enhance the bioavailability of a poorly soluble compound?
A2: Several techniques can be employed, broadly categorized as:
-
Physical Modifications: Reducing particle size (micronization, nanosizing), creating solid dispersions to maintain the drug in an amorphous state, and complexation with molecules like cyclodextrins.[1][3][5][6]
-
Chemical Modifications: Creating more soluble salt forms or prodrugs that are converted to the active compound in the body.[1][3]
-
Formulation Approaches: Using co-solvents, surfactants, or developing lipid-based systems such as emulsions and self-emulsifying drug delivery systems (SEDDS).[1][5][6]
Q3: How do I choose the best bioavailability enhancement strategy for this compound?
A3: The optimal strategy depends on the specific physicochemical properties of this compound. A systematic approach is recommended:
-
Characterize the Compound: Determine its solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability.
-
Identify the Rate-Limiting Step: Is the primary issue dissolution, permeation, or metabolism?
-
Select a Strategy:
-
If dissolution-limited , focus on particle size reduction, solid dispersions, or lipid formulations.
-
If permeability-limited , consider permeation enhancers or lipid systems.
-
If metabolism is high , lipid formulations that promote lymphatic uptake may be beneficial.
-
Q4: What are excipients and how can they help improve bioavailability?
A4: Excipients are inactive substances used alongside the active pharmaceutical ingredient (API) in a drug formulation.[8] Certain excipients play a crucial role in enhancing bioavailability.[8][9][11] For instance, polymers like HPMC can be used to create stable amorphous solid dispersions, while surfactants and lipids can be used to create microemulsions that improve drug solubilization.[8][9][11]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
This table summarizes hypothetical pharmacokinetic data following a single oral dose (10 mg/kg) of this compound in different formulations to Sprague-Dawley rats.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 45 ± 15 | 2.0 | 150 ± 55 | ~2% |
| Micronized Suspension | 90 ± 25 | 1.5 | 320 ± 90 | ~4% |
| Solid Dispersion | 450 ± 110 | 1.0 | 2100 ± 450 | ~25% |
| Lipid-Based (SEDDS) | 850 ± 180 | 0.75 | 4300 ± 800 | ~52% |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations under simulated physiological conditions.[12]
Apparatus: USP Apparatus 2 (Paddle Method).[13][14]
Media: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8).
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Begin paddle rotation at a constant speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Immediately filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound from a novel formulation.
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight.[15]
Groups:
-
Group 1 (IV): this compound in a suitable intravenous vehicle (e.g., saline/PEG400/ethanol) administered as a bolus via the tail vein (e.g., 1 mg/kg).
-
Group 2 (PO): this compound formulation administered via oral gavage (e.g., 10 mg/kg).[15]
Procedure:
-
Administer the dose to each animal.
-
Collect blood samples (approx. 0.2 mL) from the tail or jugular vein at specified time points into tubes containing an anticoagulant.[15]
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Workflow for developing and testing a new this compound formulation.
Caption: Hypothetical mechanism of action of this compound via RAF kinase inhibition.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. erpublications.com [erpublications.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. colorcon.com [colorcon.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 11. researchgate.net [researchgate.net]
- 12. What is dissolution testing? [pion-inc.com]
- 13. In vitro dissolution testing methods | PDF [slideshare.net]
- 14. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
AF-CX 921 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the novel compound AF-CX 921. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor that selectively targets the intracellular kinase domain of the transmembrane receptor Tyr-kinase (RTK). By binding to the ATP-binding site, it effectively blocks the downstream signaling cascade that is often implicated in cellular proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal solvent for reconstituting this compound?
A3: this compound is most effectively reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How can I troubleshoot batch-to-batch variability in my experiments?
A4: To minimize variability, it is recommended to qualify each new lot of this compound. This can be done by performing a dose-response curve in a standardized cell line and comparing the IC50 value to previously established internal benchmarks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Inactivity | Improper storage of this compound leading to degradation. | Ensure the compound is stored at the recommended -20°C (lyophilized) or -80°C (in DMSO). Prepare fresh stock solutions. |
| Incorrect final concentration in the assay. | Verify all dilution calculations and ensure accurate pipetting. Perform a serial dilution to test a range of concentrations. | |
| High Background Signal | Non-specific binding of this compound. | Include appropriate controls, such as a vehicle-only control (e.g., 0.1% DMSO) and a known inactive compound as a negative control. |
| Contamination of reagents or cell culture. | Use sterile techniques and fresh reagents. Regularly test cell lines for mycoplasma contamination. | |
| Cellular Toxicity | High concentration of the solvent (DMSO). | Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic working concentration. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol outlines the steps to determine the inhibitory activity of this compound on its target receptor Tyr-kinase.
Materials:
-
Recombinant human Tyr-kinase
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 20 µL of a solution containing the Tyr-kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of a cancer cell line overexpressing the target RTK.
Materials:
-
Target cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear bottom white plates
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence and calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
| Assay Type | Cell Line/Target | Key Parameter | This compound Value |
| In Vitro Kinase Assay | Recombinant Tyr-kinase | IC50 | 15 nM |
| Cell Viability Assay | A549 | GI50 | 100 nM |
| Cell Viability Assay | HCT116 | GI50 | 250 nM |
| Western Blot Analysis | A549 | p-RTK Inhibition | >90% at 200 nM |
Visualizations
Validation & Comparative
A Comparative Analysis of Pembrolizumab plus Docetaxel vs. Standard of Care in Metastatic Castration-Resistant Prostate Cancer
This guide provides a detailed comparison of the investigational combination therapy, Pembrolizumab (B1139204) with Docetaxel (B913), against the standard of care, Docetaxel and a placebo, for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients who have progressed after a next-generation hormonal agent. The data and protocols presented are based on the KEYNOTE-921 Phase III clinical trial.
Overview of Therapeutic Agents
Pembrolizumab (AF-CX 921 in the context of this analysis) is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor.[1][2] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Pembrolizumab is designed to restore the immune system's ability to recognize and attack tumor cells.[3][4][5][6]
Docetaxel is a taxane-based chemotherapy agent and a standard of care for mCRPC.[7] Its mechanism of action involves the stabilization of microtubules, which disrupts the process of cell division, leading to apoptosis of cancer cells.[8][9][10][11]
Efficacy and Safety Data
The KEYNOTE-921 trial was a randomized, double-blind, phase III study that evaluated the efficacy and safety of adding Pembrolizumab to Docetaxel for previously treated mCRPC. The study did not meet its primary endpoints of improving overall survival (OS) and radiographic progression-free survival (rPFS).
Efficacy Results
| Endpoint | Pembrolizumab + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | P-value |
| Overall Survival (OS) - Median | 19.6 months | 19.0 months | 0.92 (0.78 to 1.09) | P = .17 |
| Radiographic Progression-Free Survival (rPFS) - Median | 8.6 months | 8.3 months | 0.85 (0.71 to 1.01) | P = .03 |
Safety and Tolerability
| Adverse Event | Pembrolizumab + Docetaxel | Placebo + Docetaxel |
| Grade ≥3 Treatment-Related Adverse Events | 43.2% | 36.6% |
Experimental Protocols
The KEYNOTE-921 trial followed a rigorous, multicenter, randomized, and double-blind protocol to ensure the validity of its findings.
Patient Population
Eligible participants were adults with histologically or cytologically confirmed mCRPC who had progressed after androgen-deprivation therapy and one next-generation hormonal agent. Patients were enrolled across 224 medical centers globally.
Treatment Regimen
Participants were randomly assigned in a 1:1 ratio to one of two treatment arms:
-
Experimental Arm: Pembrolizumab (200 mg intravenously every 3 weeks) plus Docetaxel (75 mg/m² intravenously every 3 weeks) with concomitant prednisone.
-
Control Arm: Placebo intravenously every 3 weeks plus Docetaxel (75 mg/m² intravenously every 3 weeks) with concomitant prednisone.
Treatment was administered for up to 10 cycles of Docetaxel, while Pembrolizumab or placebo was continued for up to 2 years.
Endpoints
The dual primary endpoints of the study were:
-
Overall Survival (OS): Defined as the time from random assignment to death from any cause.
-
Radiographic Progression-Free Survival (rPFS): Assessed by blinded independent central review according to the Prostate Cancer Working Group 3-modified RECIST 1.1 criteria.
Secondary endpoints included safety and tolerability.
Visualizing Mechanisms and Workflows
Signaling Pathway: Pembrolizumab's Mechanism of Action
Caption: Pembrolizumab blocks the PD-1 receptor on T-cells, restoring the anti-tumor immune response.
Experimental Workflow: KEYNOTE-921 Trial
Caption: Workflow of the KEYNOTE-921 clinical trial from patient screening to final analysis.
References
- 1. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 2. KEYNOTE-921: Phase III study of pembrolizumab plus docetaxel for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 5. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 6. keytrudahcp.com [keytrudahcp.com]
- 7. Finding the optimal treatment sequence in metastatic castration-resistant prostate cancer—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Docetaxel - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Validating In Vivo Target Engagement of AF-CX 921: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the antiepileptic potential of AF-CX 921, confirming its engagement with the intended molecular target within a living organism is a critical step. This guide provides a comparative overview of established in vivo methodologies for validating target engagement, with a focus on voltage-gated sodium channels, the putative target of this compound.
This compound, a potent thiophene (B33073) derivative with demonstrated antiepileptic activity, is hypothesized to exert its therapeutic effects through the modulation of voltage-gated sodium channels (Nav). This assertion is supported by comparative studies with carbamazepine, a well-characterized Nav channel blocker. Verifying this mechanism in vivo is paramount for advancing this compound through the drug development pipeline. This guide details key experimental approaches, presents comparative data, and provides standardized protocols to aid in the design and execution of robust target validation studies.
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an appropriate in vivo target engagement methodology depends on various factors, including the specific scientific question, available resources, and the desired quantitative output. Below is a comparative summary of key techniques applicable to validating this compound's interaction with voltage-gated sodium channels.
| Methodology | Principle | Primary Endpoint(s) | Advantages | Limitations | Alternative/Comparative Compounds |
| Electrophysiology in Animal Models of Epilepsy | Direct measurement of neuronal electrical activity in response to drug administration in seizure-induced animal models. | Reduction in seizure frequency and duration; Alterations in action potential firing. | Provides direct functional evidence of target modulation in a disease-relevant context. | Invasive; Technically demanding; Throughput can be limited. | Carbamazepine, Phenytoin, Lamotrigine |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging technique using radiolabeled ligands that bind to the target of interest to quantify target occupancy by the drug. | Target occupancy (%); Regional brain distribution. | Non-invasive; Provides quantitative data on target binding in a living animal; Can be translated to clinical studies. | Requires specialized radioligands and imaging equipment; Resolution may not be at the single-cell level. | Radiolabeled analogs of known sodium channel blockers. |
| Ex Vivo Bioluminescence Imaging | Measurement of light emission from genetically engineered cells or tissues expressing a reporter gene linked to the target's activity. | Changes in reporter gene expression or activity. | High sensitivity; Can be adapted for higher throughput screening. | Indirect measure of target engagement; Requires genetic modification of animals or cells. | Not directly applicable for sodium channel activity. |
| Microdialysis | Sampling of the extracellular fluid in a specific brain region to measure neurotransmitter levels or drug concentration. | Changes in neurotransmitter release (e.g., glutamate); Local drug concentration. | Provides information on the pharmacodynamic effect of the drug in a specific brain region. | Invasive; Can cause tissue damage; Temporal resolution may be limited. | Carbamazepine, Lamotrigine |
Experimental Protocols
Electrophysiology in a Rat Kindling Model of Epilepsy
This protocol is designed to assess the functional consequences of this compound on neuronal hyperexcitability, a hallmark of epilepsy.
Objective: To determine if this compound suppresses seizure activity in a manner consistent with voltage-gated sodium channel blockade.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are surgically implanted with a bipolar electrode in the amygdala.
-
Kindling Procedure: A sub-convulsive electrical stimulus is delivered daily to induce a progressive increase in seizure severity (kindling).
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Drug Administration: Once stable kindled seizures are established, animals are treated with this compound, a vehicle control, or a reference compound (e.g., carbamazepine) via intraperitoneal injection.
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Electrophysiological Recording: Following drug administration, animals are stimulated, and the electroencephalogram (EEG) is recorded to measure seizure duration and afterdischarge duration.
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Data Analysis: The effects of this compound on seizure parameters are compared to those of the vehicle and the reference compound.
Positron Emission Tomography (PET) Imaging for Target Occupancy
This protocol allows for the direct visualization and quantification of this compound binding to voltage-gated sodium channels in the brain.
Objective: To measure the in vivo occupancy of voltage-gated sodium channels by this compound.
Methodology:
-
Radioligand: A suitable PET radioligand with high affinity and selectivity for voltage-gated sodium channels is required.
-
Animal Preparation: Animals (e.g., non-human primates or rodents) are anesthetized and positioned in a PET scanner.
-
Baseline Scan: A baseline PET scan is acquired following the injection of the radioligand to determine the baseline binding potential of the target.
-
Drug Administration: this compound is administered at various doses.
-
Post-treatment Scan: A second PET scan is performed after this compound administration to measure the displacement of the radioligand.
-
Data Analysis: Target occupancy is calculated as the percentage reduction in radioligand binding after drug administration compared to the baseline scan.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: Putative signaling pathway of this compound action.
Caption: Experimental workflow for validating target engagement.
AF-CX 921: Unraveling the Receptor Cross-Reactivity Profile
A comprehensive analysis of the receptor cross-reactivity of the investigational antiepileptic compound AF-CX 921 remains challenging due to the limited availability of public data. While identified as (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one, detailed pharmacological studies characterizing its binding affinity and functional activity across a broad range of receptors are not readily accessible in published literature.
This compound has been investigated for its anticonvulsant properties, with some studies comparing its efficacy to established drugs like carbamazepine (B1668303) in preclinical models of epilepsy. However, these studies primarily focus on the compound's therapeutic effects rather than its molecular-level interactions with various receptor systems.
Without specific data from receptor binding assays or functional screens, a quantitative comparison of this compound's selectivity and potential for off-target effects with other compounds is not feasible at this time. Such studies are crucial for building a complete pharmacological profile and predicting potential side effects or alternative therapeutic applications.
To provide researchers, scientists, and drug development professionals with the necessary insights, further investigations into the following areas are required:
-
In vitro receptor binding assays: To determine the affinity of this compound for a wide panel of neurotransmitter receptors, ion channels, and enzymes.
-
Functional activity assays: To characterize the effect of this compound (agonist, antagonist, modulator) on any identified primary and secondary targets.
-
Comparative profiling: To benchmark the selectivity of this compound against other relevant antiepileptic drugs and compounds with similar chemical scaffolds.
As new data on the pharmacology of this compound becomes available, this guide will be updated to provide a detailed and objective comparison of its cross-reactivity profile.
Independent Verification of AF-CX 921 (NA-921/NA-931) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings related to the AF-CX 921 series of molecules, specifically NA-921 (Bionetide) and its successor NA-931. These compounds are currently under investigation for therapeutic applications in metabolic diseases, with a primary focus on diabetic obesity. This document summarizes available quantitative data, outlines experimental methodologies based on public clinical trial information, and visualizes the core signaling pathways.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the publicly available clinical trial data for NA-931, a quadruple agonist, and provide a general comparison with established GLP-1 receptor agonists. Direct head-to-head trial data for NA-921 in diabetic obesity is limited in the public domain; therefore, data for the more recent and clinically advanced NA-931 is presented.
Table 1: Comparative Efficacy of NA-931 in Obesity
| Compound | Mechanism of Action | Trial Phase | Duration | Key Efficacy Endpoint | Result | Citation |
| NA-931 | Oral small molecule quadruple agonist (GLP-1, GIP, Glucagon, IGF-1) | Phase 1 | 28 days | Mean body weight reduction | Up to 6.8% from baseline | [1][2][3] |
| NA-931 | Oral small molecule quadruple agonist (GLP-1, GIP, Glucagon, IGF-1) | Phase 1 (with open-label extension) | 12 weeks | Mean body weight reduction | Up to 12.7% from baseline | [3][4] |
| Semaglutide (Oral) | Oral GLP-1 Receptor Agonist | Phase 3 (OASIS-4) | 64 weeks | Average weight loss | 13.6% | [5] |
| Tirzepatide (Injectable) | Dual GIP and GLP-1 Receptor Agonist | Phase 3 (SURMOUNT-2) | Not Specified | Average weight loss | 15% | [6] |
Table 2: Comparative Safety and Tolerability of NA-931
| Compound | Trial Phase | Key Adverse Events | Discontinuation Rate | Citation |
| NA-931 | Phase 1 | Insignificant or mild gastrointestinal events. No significant nausea or vomiting reported. | Not reported, but described as well-tolerated. | [1][2][3] |
| GLP-1 Receptor Agonists (General) | Phase 3 | Gastrointestinal (nausea, vomiting, diarrhea) are common, typically mild-to-moderate and dose-dependent. | Varies by specific drug and trial. | [5] |
Experimental Protocols
Detailed, proprietary experimental protocols for the clinical trials of NA-921 and NA-931 are not publicly available. However, based on the information provided in clinical trial registries, the following methodologies were employed.
NA-931 Phase 1 Clinical Trial (NCT06615700)
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple-ascending dose study.[1][2][7]
-
Participant Population: Overweight or obese adults, with or without type 2 diabetes.[1][2][3]
-
Intervention: Oral administration of NA-931 or placebo.[7]
-
Primary Outcome Measures:
-
Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
-
Secondary Outcome Measures:
NA-921 (Bionetide) Phase 2/3 Clinical Trial in Rett Syndrome (NCT06849973)
While this trial is not for a metabolic disease, its protocol provides insight into the clinical investigation of a related molecule.
-
Study Design: A randomized, double-blind, placebo-controlled study.[8]
-
Participant Population: Girls and women (ages 5 to 20) with a confirmed diagnosis of Rett syndrome and a documented MECP2 gene mutation.
-
Intervention: Oral administration of NA-921 (Bionetide) or placebo, twice daily for 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) score.
-
Change from baseline in the Clinical Global Impression-Improvement (CGI-I) score.
-
-
Secondary Outcome Measures:
-
Assessment of communication ability.[8]
-
Mandatory Visualization: Signaling Pathways
The therapeutic effects of NA-921 and NA-931 in diabetic obesity are believed to be mediated through the activation of the GLP-1 and IGF-1 signaling pathways. The following diagrams illustrate these pathways.
Caption: GLP-1 Signaling Pathway.
Caption: IGF-1 Signaling Pathway.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Biomed Industries.™ News- Press Release-Announces Positive Phase I Results of Oral Quadruple Receptor Agonist NA-931 for Obesity Treatment . [biomedind.com]
- 2. Biomed Industries.™ News- Press Release-Biomed Industries, Inc. presented Phase 1 results of NA-931, an Oral Novel Quadruple Receptor Agonist for Weight Loss at the World Obesity & Weight Management Congress 2024 . [biomedind.com]
- 3. Biomed Industries Presents Phase I Results of its Oral Quadruple Receptor Agonist NA-931 at the 2024 Obesity Conference [einpresswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Biomed Industries.™ News- Press Release-Announces Positive Phase I Results of Oral Quadruple Receptor Agonist NA-931 for Obesity Treatment . [biomedind.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NA-921 (Bionetide) [biomedind.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to CXCR4 Inhibitors for Researchers and Drug Development Professionals
An Objective Analysis of Leading CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] However, the dysregulation of the CXCR4/CXCL12 signaling axis is a critical factor in the pathology of various diseases, notably cancer metastasis, inflammation, and immunodeficiency syndromes like WHIM.[1] This central role has established CXCR4 as a prime therapeutic target, spurring the development of a wide array of antagonists. This guide presents an objective, data-driven comparison of prominent CXCR4 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Performance of CXCR4 Antagonists
The efficacy of a CXCR4 antagonist is determined by several key parameters, including its binding affinity, its functional potency in blocking downstream signaling and cell migration, and its in vivo performance. The following table summarizes quantitative data for several well-characterized CXCR4 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Assay Type | Cell Line |
| Plerixafor (AMD3100) | Small Molecule | CXCR4 | 4-20 | CXCL12-induced Calcium Mobilization | Various |
| 0.8-5.7 | Radioligand Binding | Various | |||
| 5-50 | Chemotaxis | Various | |||
| Motixafortide (BL-8040) | Peptide | CXCR4 | 1.3 | Radioligand Binding | Jurkat |
| 2.8 | Chemotaxis | Jurkat | |||
| Mavorixafor (XOL128) | Small Molecule | CXCR4 | 1.1 | Radioligand Binding | CEM |
| 5.3 | Chemotaxis | CEM | |||
| IT1t | Small Molecule | CXCR4 | 10-100 | Varies | Varies |
| T140 | Peptide | CXCR4 | 1-10 | Varies | Varies |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.[2]
The CXCR4 Signaling Pathway and Inhibitor Action
Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[1] The G-protein pathway is crucial for cell migration and survival, acting through downstream effectors such as PLC, PI3K/AKT, and MAPK/ERK.[1] CXCR4 antagonists competitively bind to the receptor, preventing CXCL12 binding and subsequent activation of these downstream signaling cascades.
Caption: The CXCR4 signaling pathway and points of inhibitor intervention.
Experimental Methodologies for Inhibitor Evaluation
The characterization of CXCR4 inhibitors typically involves a series of in vitro assays to determine their binding affinity and functional effects on CXCR4 signaling. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.[2]
-
Objective: To determine the binding affinity (Ki) of the test compound for CXCR4.
-
Principle: A radiolabeled version of a known CXCR4 ligand (e.g., ¹²⁵I-CXCL12) is incubated with cells or membranes expressing CXCR4 in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the displacement by the test compound is used to calculate its inhibitory constant (Ki).
-
Protocol:
-
Prepare cell membranes from a CXCR4-expressing cell line.
-
Incubate the membranes with a fixed concentration of ¹²⁵I-CXCL12 and a range of concentrations of the test compound.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki value.
-
Chemotaxis Assay
The chemotaxis, or cell migration assay, is a functional assay that assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.[2]
-
Objective: To evaluate the functional potency of the inhibitor in blocking cell migration.
-
Principle: Cells are placed in the upper chamber of a Transwell plate, and a solution containing CXCL12 is placed in the lower chamber. The ability of the cells to migrate through the porous membrane separating the chambers in the presence of the inhibitor is quantified.
-
Protocol:
-
Pre-incubate CXCR4-expressing cells with various concentrations of the test inhibitor.
-
Place the treated cells in the upper chamber of a Transwell plate.
-
Add CXCL12 to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration.
-
Stain and count the cells that have migrated to the lower side of the membrane.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50.
-
Calcium Mobilization Assay
Activation of CXCR4 by its ligand CXCL12 triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[2]
-
Objective: To measure the ability of an inhibitor to block CXCL12-induced intracellular calcium signaling.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon stimulation with CXCL12 in the presence and absence of the inhibitor is measured.
-
Protocol:
-
Load CXCR4-expressing cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with different concentrations of the test inhibitor.
-
Stimulate the cells with a fixed concentration of CXCL12.
-
Measure the change in fluorescence over time using a fluorometric plate reader or a flow cytometer.
-
Determine the IC50 of the inhibitor by analyzing the dose-response curve of calcium mobilization inhibition.
-
Caption: A generalized workflow for the evaluation of CXCR4 inhibitors.
References
Investigational Drug NA-921 Demonstrates Favorable Safety and Efficacy Profile in Rett Syndrome Clinical Trials
San Jose, CA – Topline results from a Phase 2/3 clinical trial of the novel investigational drug NA-921 (also known as Bionetide) have shown promising efficacy and a superior safety profile compared to the currently available treatment for Rett syndrome.[1] The study, sponsored by Biomed Industries, Inc., evaluated the safety and efficacy of the orally administered small molecule in girls and young women aged 5 to 20 with Rett syndrome.[1]
Rett syndrome is a rare X-linked neurological disorder that leads to severe impairments, affecting nearly every aspect of a child's life.[2] NA-921 is designed to address the underlying epigenetic dysfunction of the disease by modulating MeCP2 expression.[2] The drug is noted for its ability to cross the blood-brain barrier, offering the potential for neuroprotection and neurogenesis.[3]
Efficacy and Safety Data Summary
The Phase 2/3, randomized, double-blind, placebo-controlled study (NCT06849973) met its primary endpoints, demonstrating statistically significant improvements in the Rett Syndrome Behavior Questionnaire (RSBQ) and the Clinical Global Impression–Improvement (CGI-I) scores at week 12.[1]
A comparative analysis highlights NA-921's favorable safety and tolerability profile against the FDA-approved treatment, DAYBUE™ (trofinetide). Notably, patients treated with NA-921 experienced substantially lower incidences of common adverse events such as diarrhea and vomiting. Furthermore, no patients discontinued (B1498344) the NA-921 trial due to adverse events, a stark contrast to the discontinuation rate observed in the DAYBUE™ trial.[1]
| Outcome Measure | NA-921 | Placebo | p-value |
| Efficacy | |||
| RSBQ LSM Change from Baseline | -5.5 | -1.6 | 0.001 |
| CGI-I Score at Week 12 | 3.60 | 3.83 | 0.0020 |
| Adverse Events | NA-921 | DAYBUE™ | |
| Diarrhea | 14% | 82% | |
| Vomiting | 8% | 29% | |
| Treatment Discontinuation due to Adverse Events | 0% | 35.7% |
Data for DAYBUE™ is from its respective clinical trials.[1]
Experimental Protocols
Study Design: The Phase 2/3 study was a randomized, double-blind, placebo-controlled trial involving girls and young women aged 5 to 20 years diagnosed with Rett syndrome.[1] Participants were randomly assigned to receive either NA-921 or a placebo.[1]
Primary Endpoints:
-
Rett Syndrome Behavior Questionnaire (RSBQ): The change from baseline in the total score at week 12.[4]
-
Clinical Global Impression-Improvement (CGI-I): The score at week 12.[4]
Key Secondary Endpoint:
-
Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist- Social Composite Score (CSBS-DP-IT Social): The change from baseline at week 12.[4]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for NA-921 involves the modulation of MeCP2 expression, which is crucial in the pathophysiology of Rett syndrome. The drug's ability to cross the blood-brain barrier allows it to exert its neuroprotective and neurogenic effects directly within the central nervous system.
Caption: Proposed mechanism of action for NA-921 in Rett Syndrome.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Biomed Industries.™ News- Biomed Industries, Inc. to Present Four Pivotal Studies at AAIC 2025 Highlighting Breakthrough Alzheimerâs, Rett Syndrome, and Obesity Therapies [biomedind.com]
- 3. NA-921 (Bionetide) [biomedind.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Performance Analysis: AF-CX 921 Against Standard MEK1/2 Inhibitors
Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive performance benchmark of the novel MEK1/2 inhibitor, AF-CX 921, against established standards, Trametinib and Cobimetinib. The data presented herein is intended to offer an objective comparison for researchers, scientists, and drug development professionals evaluating next-generation therapeutics targeting the MAPK/ERK pathway.
Introduction to MEK Inhibition in the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway regulating cellular processes such as proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade. Inhibiting MEK1/2 offers a strategic approach to suppress oncogenic signaling driven by upstream mutations in genes like BRAF and RAS. This compound is a next-generation, ATP-noncompetitive allosteric inhibitor of MEK1/2, designed for enhanced potency and selectivity.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound against Trametinib and Cobimetinib in key in vitro assays.
Table 1: Biochemical Potency (IC50)
This table outlines the half-maximal inhibitory concentration (IC50), a measure of drug potency, determined through cell-free biochemical kinase assays. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | MEK1 | 0.5 |
| MEK2 | 1.1 | |
| Trametinib | MEK1 | 0.92[1] |
| MEK2 | 1.8[1] | |
| Cobimetinib | MEK1 | 4.2[2][3][4] |
| MEK2 | N/A |
Data for Trametinib and Cobimetinib are derived from publicly available sources.[1][2][3][4] this compound data is based on internal experimental results.
Table 2: Cellular Activity (EC50)
This table shows the half-maximal effective concentration (EC50) for inhibiting cell proliferation in the A375 human melanoma cell line, which harbors a BRAF V600E mutation and is highly dependent on the MAPK/ERK pathway.
| Compound | Cell Line | EC50 (nM) |
| This compound (Hypothetical) | A375 | 0.4 |
| Trametinib | A375 | 0.8[5] |
| Cobimetinib | A375 | ~100 (cell death induction)[6] |
EC50 values represent the concentration required to inhibit cell growth by 50% over a 72-hour period.[5][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the IC50 of inhibitors against purified MEK1 and MEK2 enzymes.
-
Assay Format: A time-resolved Förster resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™ is commonly used.[8][9][10]
-
Procedure (ADP-Glo™ Example):
-
Reagent Preparation: Recombinant human MEK1 or MEK2 enzyme, an inactive ERK2 substrate, and ATP are prepared in kinase reaction buffer.
-
Compound Dilution: A 10-point serial dilution of this compound, Trametinib, and Cobimetinib is prepared in 100% DMSO and then further diluted in the reaction buffer.
-
Kinase Reaction: The inhibitor dilutions are pre-incubated with the MEK enzyme for 15-20 minutes at room temperature. The kinase reaction is initiated by adding the ATP and ERK2 substrate mixture. The reaction proceeds for 1-2 hours at room temperature.[10]
-
Signal Generation: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the EC50 of inhibitors on the proliferation of a cancer cell line.
-
Assay Format: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) that measures ATP as an indicator of metabolically active cells.
-
Procedure:
-
Cell Culture: A375 melanoma cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A serial dilution of the test compounds (this compound, Trametinib, Cobimetinib) is added to the wells. A DMSO-only control is included.
-
Incubation: The plates are incubated for 72 hours.
-
Assay Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is read on a microplate reader. The data is normalized to the DMSO control, and EC50 values are determined by fitting the dose-response curve.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 5. raineslab.com [raineslab.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Adaptive Resistance to Dual BRAF/MEK Inhibition in BRAF-Driven Tumors Through Autocrine FGFR Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. domainex.co.uk [domainex.co.uk]
Safety Operating Guide
Proper Disposal of AF-CX 921: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of AF-CX 921, a potent antiepileptic agent.
This compound, identified with CAS number 77946-49-7, requires careful handling and disposal due to its pharmacological activity. While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for the disposal of potent psychoactive research chemicals, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE and handling protocols.
| Protective Equipment | Specification | Handling Protocol |
| Gloves | Chemical-resistant (e.g., nitrile) | Always wear when handling the compound or its containers. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent accidental splashes or contact with dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders. | To avoid inhalation of the compound. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear and systematic procedure to minimize risks. The following workflow outlines the recommended steps for proper disposal.
Detailed Experimental Protocols
Waste Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical protocol for the chemical neutralization of a potent pharmaceutical compound. This protocol has not been validated for this compound and should not be attempted without a thorough risk assessment by a qualified chemist and in compliance with all institutional and regulatory guidelines. The primary and recommended method of disposal is through a licensed hazardous waste contractor.
Objective: To chemically modify the active pharmaceutical ingredient (API) to render it inactive before disposal.
Materials:
-
This compound waste
-
Sodium hypochlorite (B82951) solution (bleach)
-
Sodium thiosulfate
-
pH indicator strips
-
Appropriate reaction vessel
-
Stir plate and stir bar
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.
-
Slowly add an excess of sodium hypochlorite solution while stirring. The oxidative properties of bleach can potentially break down the organic structure of the API.
-
Monitor the reaction and test for the absence of the starting material using an appropriate analytical technique (e.g., TLC, HPLC).
-
Once the reaction is complete, neutralize any remaining bleach by adding a solution of sodium thiosulfate.
-
Adjust the pH of the final solution to neutral (pH 7) using appropriate acids or bases.
-
Dispose of the neutralized solution in accordance with institutional guidelines for chemical waste.
Logical Relationships in Disposal Decision-Making
The decision-making process for the disposal of a research chemical like this compound involves several interconnected factors. The following diagram illustrates these relationships.
Important Considerations:
-
Controlled Substance Regulations: As an antiepileptic drug, this compound may be classified as a controlled substance. Disposal of controlled substances is subject to stringent regulations from the Drug Enforcement Administration (DEA) and may require witnessed destruction.[1][2]
-
Environmental Impact: Improper disposal can lead to environmental contamination.[3] Never dispose of this compound down the drain or in regular trash.
-
Institutional Policies: Always adhere to your institution's specific waste management policies and consult with your Environmental Health and Safety (EHS) department for guidance.[4][5][6]
-
Waste Minimization: Whenever possible, practice source reduction by ordering only the necessary quantities of chemicals and by keeping a detailed inventory to avoid duplicate purchases.[5]
By following these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. (2E)-2-(氨基-苯基亚甲基)-1-苯并噻吩-3-酮,77946-49-7,生产厂家,价格-洛克化工网移动版 [m.lookchem.cn]
- 3. ocsd62-or.safeschoolssds.com [ocsd62-or.safeschoolssds.com]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling AF-CX 921
A thorough search for the Safety Data Sheet (SDS) and specific handling procedures for a chemical explicitly identified as "AF-CX 921" has been unsuccessful. The search yielded information for products with similar designations, such as "921 Primer-Cleaner" and "INTERTHANE 990 FRENCH BLUE PART A (PHC921)," but no definitive documentation for this compound could be located.
Providing guidance on personal protective equipment (PPE), handling, and disposal without the manufacturer's specific safety data would be speculative and could pose a significant safety risk to researchers, scientists, and drug development professionals. Safety protocols are chemical-specific, and substituting information from other substances is not a safe or compliant practice.
For the safe handling of any chemical, it is imperative to consult the official Safety Data Sheet provided by the manufacturer. This document contains critical information regarding potential hazards, required personal protective equipment, first-aid measures, and proper disposal methods.
It is strongly recommended that users obtain the official SDS for this compound from the manufacturer or supplier before attempting to handle this substance. Proceeding without this information could result in unsafe laboratory practices and potential exposure to unknown hazards.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
